2-Bromo-4,6-dichlorobenzenesulfonyl chloride
Description
The exact mass of the compound 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4,6-dichlorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-dichlorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4,6-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOGDGDIZUVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372086 | |
| Record name | 2-bromo-4,6-dichlorobenzenesulfonyl chloride | |
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Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-53-7 | |
| Record name | 2-Bromo-4,6-dichlorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4,6-dichlorobenzenesulfonyl chloride | |
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| Record name | 351003-53-7 | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Arylsulfonyl Chlorides in Medicinal Chemistry
In the landscape of modern drug discovery, arylsulfonyl chlorides serve as indispensable building blocks for the synthesis of a diverse array of therapeutic agents. The sulfonamide functional group, readily accessible from the reaction of a sulfonyl chloride with an amine, is a cornerstone of medicinal chemistry, present in a significant portion of commercially available drugs.[1] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The specific substitution pattern on the aryl ring of the sulfonyl chloride provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of a drug candidate, such as its potency, selectivity, and metabolic stability.
This technical guide focuses on a particularly intriguing and strategically functionalized reagent: 4-Bromo-2,6-dichlorobenzenesulfonyl chloride . The presence of three halogen atoms—one bromine and two chlorine atoms—at specific positions on the benzene ring offers a unique combination of steric and electronic properties, making it a valuable synthon for creating complex molecular architectures. The ortho-dichlorination pattern sterically hinders the sulfonyl group, which can influence reaction kinetics and the conformational preferences of the resulting sulfonamides. The para-bromo substituent provides an additional reactive handle for subsequent cross-coupling reactions, enabling late-stage diversification of drug candidates.
This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, with a particular emphasis on its utility in the field of drug development.
Physicochemical Properties of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a white to off-white crystalline solid that is sensitive to moisture.[4] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂BrCl₃O₂S | |
| Molecular Weight | 324.41 g/mol | [4] |
| CAS Number | 351003-54-8 | |
| Appearance | White to cream crystals or powder | [5] |
| Melting Point | 37-42 °C (lit.) | [4] |
| Boiling Point | 349.8 ± 42.0 °C (Predicted) | [4] |
| Density | 1.952 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in common organic solvents | [4] |
| Flash Point | >110 °C (>230 °F) | [5] |
Synthesis and Purification
The synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a multi-step process that typically begins with a suitably substituted aniline. A plausible and efficient synthetic route involves the diazotization of 4-bromo-2,6-dichloroaniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (a variation of the Sandmeyer reaction).
Workflow for the Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride
Caption: A three-step synthetic workflow for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative method based on established chemical principles for the synthesis of arylsulfonyl chlorides from anilines.[6]
Step 1: Synthesis of 4-Bromo-2,6-dichloroaniline
-
To a solution of 2,6-dichloroaniline in carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).
-
Heat the reaction mixture at approximately 60°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-2,6-dichloroaniline.
Step 2: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride
-
Diazotization: Suspend 4-bromo-2,6-dichloroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid and saturate it with sulfur dioxide gas at 0°C.
-
Add the cold diazonium salt solution portion-wise to the sulfur dioxide solution, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-bromo-2,6-dichlorobenzenesulfonyl chloride, which can be further purified by crystallization or distillation under high vacuum.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-bromo-2,6-dichlorobenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.
Reaction with Amines to Form Sulfonamides
The most common and medicinally relevant reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides.[7] This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of sulfonamides.
The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. The steric hindrance from the two ortho-chlorine atoms can decrease the reaction rate compared to less substituted sulfonyl chlorides, which may require slightly more forcing conditions or longer reaction times.
Applications in Drug Discovery and Development
While specific drugs containing the 4-bromo-2,6-dichlorobenzenesulfonamide moiety are not widely documented in publicly available literature, the strategic placement of the halogen atoms makes this reagent highly valuable for lead optimization in drug discovery programs.
The general class of 4-bromo-2-chlorophenyl-containing compounds has shown promise in the development of novel therapeutic agents. For instance, derivatives have been investigated for their potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria, and for their antimicrobial properties.[8]
The utility of 4-bromo-2,6-dichlorobenzenesulfonyl chloride in a drug discovery context can be envisioned in several ways:
-
Scaffold for Library Synthesis: It can be used as a core building block to generate a library of diverse sulfonamides by reacting it with a wide range of amines. These libraries can then be screened for biological activity against various targets.
-
Modulation of Physicochemical Properties: The three halogen atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. The specific substitution pattern can also influence the pKa of the sulfonamide proton, which is crucial for target binding and pharmacokinetic properties.
-
Platform for Late-Stage Functionalization: The para-bromo substituent is particularly valuable as it provides a site for further chemical modification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse functional groups to explore the structure-activity relationship (SAR) of a lead compound without having to re-synthesize the entire molecule from scratch.
Safety and Handling
4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe the dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent decomposition due to moisture.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a highly functionalized and versatile reagent with significant potential in the field of drug discovery and development. Its unique substitution pattern offers medicinal chemists a powerful tool for the synthesis of novel sulfonamides with tunable properties. The combination of steric hindrance, lipophilicity, and a handle for late-stage functionalization makes it an attractive building block for the creation of complex and potent therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the pursuit of new medicines.
References
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ChemBK. (2024, April 10). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from [Link]
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents. (n.d.).
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5293-5313.
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Fisher Scientific. (n.d.). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. Retrieved January 26, 2026, from [Link]
- Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(15), 3453.
- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents. (n.d.).
- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents. (n.d.).
- Tadesse, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-15.
- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
- CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sandmeyer Reaction: A Practical Overview. Israel Journal of Chemistry, 54(3), 350-363.
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PubChem. (n.d.). CID 174561770 | C12H8Br2Cl2O4S2. Retrieved January 26, 2026, from [Link]
- Jayakumar, S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
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2-Bromo-4,6-dichlorobenzenesulfonyl chloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
Introduction
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly reactive, poly-halogenated aromatic sulfonyl chloride. As a functionalized building block, it holds significant potential for researchers, scientists, and drug development professionals. The presence of multiple halogen substituents and a reactive sulfonyl chloride group makes it a versatile reagent for introducing the 2-bromo-4,6-dichlorophenylsulfonyl moiety into a wide range of molecules. This moiety can serve multiple purposes: acting as a sterically demanding and electronically influential protecting group, forming the core of a pharmacophore, or providing a synthetic handle for further elaboration via cross-coupling reactions at the bromine-substituted position.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-53-7)[1]. Due to the limited availability of detailed public data for this specific isomer, this document will also leverage the extensive information available for its close structural isomer, 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-54-8), to provide a more complete technical context for researchers. The subtle yet significant differences in substituent positioning between these isomers can influence reactivity and the spatial arrangement of resulting derivatives, a critical consideration in rational drug design.
Section 1: Physicochemical and Spectroscopic Properties
The physical and chemical properties of a reagent are fundamental to its handling, storage, and application in synthesis. The properties of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride and its 4-bromo isomer are summarized below. Both are solids at room temperature and are sensitive to moisture, a characteristic feature of sulfonyl chlorides which readily hydrolyze.
Table 1: Physicochemical Properties
| Property | 2-Bromo-4,6-dichlorobenzenesulfonyl chloride | 4-Bromo-2,6-dichlorobenzenesulfonyl chloride |
| CAS Number | 351003-53-7[1] | 351003-54-8[2][3] |
| Molecular Formula | C₆H₂BrCl₃O₂S[1] | C₆H₂BrCl₃O₂S[2][4] |
| Molecular Weight | 324.41 g/mol [4] | 324.39 g/mol [2] |
| Appearance | Not specified; expected to be a solid | White to cream crystals or powder[3] |
| Melting Point | Not specified | 37-42 °C[5][6] or 40-52 °C[3] |
| Boiling Point | Not specified | 349.8 ± 42.0 °C (Predicted)[5] |
| Density | Not specified | 1.952 ± 0.06 g/cm³ (Predicted)[5] |
| Sensitivity | Moisture Sensitive (Expected) | Moisture Sensitive[2][5] |
| Solubility | Soluble in common organic solvents (Expected) | Soluble in common organic solvents[5] |
The positioning of the bromine atom at the 2-position, flanked by a chlorine and the sulfonyl chloride group, likely introduces significant steric hindrance around the sulfur atom compared to the 4-bromo isomer. This steric crowding can influence its reactivity with nucleophiles.
Section 2: Synthesis and Manufacturing
Arylsulfonyl chlorides are typically synthesized via the diazotization of an appropriate aniline derivative followed by a sulfonyl chlorination reaction (a variation of the Sandmeyer reaction). Another common route involves the direct chlorosulfonation of an aromatic ring, though this can sometimes lead to issues with regioselectivity. A general and robust method for preparing substituted benzenesulfonyl chlorides from anilines is detailed below.
Plausible Synthetic Workflow: From Substituted Aniline
The synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride would logically start from 2-Bromo-4,6-dichloroaniline. The process involves two key steps: formation of a stable diazonium salt and its subsequent reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source.
Caption: General workflow for synthesizing the title compound.
Experimental Protocol: Synthesis of a Substituted Benzenesulfonyl Chloride
This protocol is adapted from established procedures for similar transformations[7]. Extreme caution is required as diazonium salts can be explosive when isolated and dry.
-
Diazotization:
-
Suspend 2-bromo-4,6-dichloroaniline (1 equiv.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.05 equiv.) in water dropwise, ensuring the temperature remains below 5 °C[7].
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sulfonyl Chlorination:
-
In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide gas.
-
Add copper(I) chloride (catalytic amount, ~0.1 equiv.) to this solution.
-
Cool the sulfur dioxide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Purify the crude product by recrystallization or column chromatography.
-
Section 3: Chemical Reactivity and Handling
The core reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent sulfonylating agent for a wide variety of nucleophiles.
Mechanism of Sulfonylation
The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the elimination of the chloride leaving group. The presence of two electron-withdrawing chlorine atoms on the aromatic ring increases the electrophilicity of the sulfur center, making the compound a highly reactive sulfonylating agent[8].
Caption: Generalized mechanism for sulfonamide formation.
Experimental Protocol: General Sulfonylation of an Amine
This protocol describes a typical procedure for forming a sulfonamide, a common linkage in many pharmaceutical compounds.
-
Reaction Setup:
-
Dissolve the amine (1 equiv.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a non-nucleophilic base (1.1-1.5 equiv.), such as triethylamine or diisopropylethylamine, to act as an acid scavenger. If pyridine is the solvent, it can serve as both solvent and base.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.05 equiv.) in a minimal amount of the same solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude sulfonamide by recrystallization or flash column chromatography on silica gel[8].
-
Safety and Handling
Based on data for the isomeric 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, this class of compounds is corrosive and moisture-sensitive.[4][5]
-
Hazards: Causes severe skin burns and eye damage.[4][9] The material is corrosive and can cause burns to the respiratory tract upon inhalation.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4][10] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon)[5].
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal[10].
Section 4: Applications in Research and Drug Discovery
The utility of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride in drug discovery stems from the unique combination of its reactive handle and the physicochemical properties imparted by the substituted aryl ring.
-
Synthesis of Biologically Active Sulfonamides: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial drugs, diuretics, and protease inhibitors. This reagent allows for the facile synthesis of novel sulfonamides where the bulky and electron-poor 2-bromo-4,6-dichlorophenyl group can be used to probe steric pockets in enzyme active sites or modulate the acidity of the sulfonamide N-H bond.
-
Covalent Inhibitors: The sulfonyl chloride itself can act as a reactive electrophile or "warhead" to form covalent bonds with nucleophilic residues (like lysine or cysteine) on a target protein. More commonly, the resulting sulfonamide or sulfonate ester can be incorporated into a larger molecule designed for targeted covalent inhibition[11].
-
Synthetic Handle for Further Diversification: The bromine atom on the aromatic ring provides a valuable site for further chemical modification. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the late-stage diversification of a lead compound, enabling the rapid generation of an analogue library to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery (FBDD): The 2-bromo-4,6-dichlorophenylsulfonyl fragment can be used in FBDD campaigns. Its unique steric and electronic profile can be used to identify initial low-affinity hits that can be subsequently optimized into more potent leads.
Conclusion
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a valuable and highly reactive chemical tool for organic synthesis and medicinal chemistry. Its ability to act as a potent sulfonylating agent, combined with the potential for post-synthetic modification at the bromine position, makes it a versatile building block for constructing complex molecules. While detailed experimental data for this specific isomer is not abundant in the public domain, a thorough understanding of its properties and reactivity can be extrapolated from its close isomer and the general principles of sulfonyl chloride chemistry. Proper handling and storage are critical due to its corrosive and moisture-sensitive nature. For researchers in drug discovery, this reagent offers a unique combination of features to create novel chemical entities with tailored biological and pharmacological profiles.
References
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A Comprehensive Spectroscopic and Structural Elucidation of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride. Its molecular structure, featuring a bromine atom, two chlorine atoms, and a sulfonyl chloride group on a benzene ring, makes it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The sulfonyl chloride moiety is a reactive functional group that readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-bromo-4,6-dichlorophenylsulfonyl group into various molecular scaffolds.
Accurate structural confirmation and purity assessment of such reagents are paramount in drug discovery and development to ensure the reliability and reproducibility of synthetic protocols and the quality of the final products. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectral data for 2-bromo-4,6-dichlorobenzenesulfonyl chloride, offering a foundational reference for its characterization.
Chemical Structure and Properties
-
IUPAC Name: 2-Bromo-4,6-dichlorobenzenesulfonyl chloride
-
Molecular Formula: C₆H₂BrCl₃O₂S
-
Molecular Weight: 324.41 g/mol
-
CAS Number: 351003-53-7
The chemical structure of 2-bromo-4,6-dichlorobenzenesulfonyl chloride is depicted below:
Figure 1. Chemical structure of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
Predicted Spectral Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-bromo-4,6-dichlorobenzenesulfonyl chloride, both ¹H and ¹³C NMR are crucial for structural verification.
The ¹H NMR spectrum of 2-bromo-4,6-dichlorobenzenesulfonyl chloride is expected to be simple, showing two distinct signals in the aromatic region, each corresponding to one of the two protons on the benzene ring.
-
Expected Chemical Shifts (δ): The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the sulfonyl chloride, bromine, and chlorine substituents. The proton at position 3 (ortho to the bromine and meta to the sulfonyl chloride and a chlorine) and the proton at position 5 (ortho to two chlorine atoms and meta to the sulfonyl chloride and bromine) will have different electronic environments. Based on data for similar substituted benzenes, the following chemical shifts are predicted:
-
H-3: ~7.8 - 8.0 ppm (doublet)
-
H-5: ~7.6 - 7.8 ppm (doublet)
-
-
Coupling Constants (J): The two aromatic protons are meta to each other, which will result in a small coupling constant (⁴JHH).
-
J(H-3, H-5): ~2-3 Hz
-
The expected ¹H NMR spectral data is summarized in the table below:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet (d) | ~2-3 |
| H-5 | 7.6 - 7.8 | Doublet (d) | ~2-3 |
Causality behind Predictions: The strong electron-withdrawing nature of the sulfonyl chloride group and the halogens deshields the aromatic protons, shifting their signals downfield into the 7.6-8.0 ppm range. The precise positions are influenced by the additive effects of the substituents. The meta-relationship between the two non-equivalent protons leads to the characteristic small doublet splitting pattern.
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the substitution pattern, six distinct signals are expected for the six carbons of the benzene ring.
-
Expected Chemical Shifts (δ): The chemical shifts of the carbon atoms are significantly affected by the attached substituents.
-
C-1 (ipso-SO₂Cl): ~140 - 142 ppm. The carbon attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded.
-
C-2 (ipso-Br): ~120 - 125 ppm. The carbon bearing the bromine atom will be influenced by the "heavy atom effect," which can result in a less downfield shift compared to what might be expected based on electronegativity alone.[1]
-
C-3: ~130 - 133 ppm. This carbon is adjacent to the bromine and will be deshielded.
-
C-4 (ipso-Cl): ~135 - 138 ppm. The carbon attached to the chlorine atom will be deshielded.
-
C-5: ~128 - 131 ppm. This carbon is situated between two chlorine atoms and will experience their deshielding effects.
-
C-6 (ipso-Cl): ~133 - 136 ppm. The carbon attached to the second chlorine atom will also be deshielded.
-
The expected ¹³C NMR spectral data is summarized in the table below:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 140 - 142 |
| C-2 | 120 - 125 |
| C-3 | 130 - 133 |
| C-4 | 135 - 138 |
| C-5 | 128 - 131 |
| C-6 | 133 - 136 |
Causality behind Predictions: The electronegativity and anisotropic effects of the sulfonyl chloride and halogen substituents are the primary determinants of the carbon chemical shifts. Carbons directly attached to these electron-withdrawing groups (ipso-carbons) are generally shifted downfield. The relative positions of the signals are estimated based on empirical data for similar halogenated and sulfonated aromatic compounds.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-bromo-4,6-dichlorobenzenesulfonyl chloride will be characterized by absorptions corresponding to the sulfonyl chloride group and the substituted benzene ring.
-
Expected Absorption Bands:
-
S=O Asymmetric Stretch: 1380 - 1410 cm⁻¹ (strong). This is a characteristic and intense absorption for sulfonyl chlorides.
-
S=O Symmetric Stretch: 1180 - 1210 cm⁻¹ (strong). Another strong and characteristic band for the sulfonyl chloride group.
-
Aromatic C=C Stretch: 1550 - 1600 cm⁻¹. Multiple bands of variable intensity are expected in this region.
-
Aromatic C-H Stretch: 3050 - 3100 cm⁻¹. Weak to medium intensity bands.
-
C-Cl Stretch: 700 - 850 cm⁻¹. Strong absorptions in the fingerprint region.[4]
-
C-Br Stretch: 500 - 690 cm⁻¹. Strong absorption, potentially outside the range of standard mid-IR spectrometers.[4][5]
-
S-Cl Stretch: 500 - 600 cm⁻¹. A medium to strong absorption.
-
The expected IR absorption bands are summarized in the table below:
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| SO₂Cl | Asymmetric S=O Stretch | 1380 - 1410 | Strong |
| SO₂Cl | Symmetric S=O Stretch | 1180 - 1210 | Strong |
| Aromatic Ring | C=C Stretch | 1550 - 1600 | Variable |
| Aromatic Ring | C-H Stretch | 3050 - 3100 | Weak-Medium |
| C-Cl | Stretch | 700 - 850 | Strong |
| C-Br | Stretch | 500 - 690 | Strong |
| S-Cl | Stretch | 500 - 600 | Medium-Strong |
Causality behind Predictions: The positions of the S=O stretching vibrations are characteristic of the sulfonyl chloride functional group. The aromatic C=C and C-H stretching frequencies are typical for substituted benzenes. The C-Cl and C-Br stretching vibrations appear in the fingerprint region and their exact positions can be influenced by the overall substitution pattern of the ring.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a complex isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] The most abundant isotopes are ¹²C, ¹H, ¹⁶O, ³²S, ³⁵Cl, and ⁷⁹Br. The monoisotopic mass of the molecular ion containing these isotopes is approximately 320.8 Da. The full isotopic pattern will be a cluster of peaks.
-
Isotopic Pattern: The presence of one bromine and three chlorine atoms will result in a characteristic and complex isotopic pattern for the molecular ion and any fragments containing these halogens. The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks will be determined by the natural abundances of the bromine and chlorine isotopes. This pattern is a definitive indicator of the elemental composition.[6][7]
-
Major Fragmentation Pathways: Electron ionization (EI) mass spectrometry would likely lead to the following fragmentation patterns:
-
Loss of Cl radical: [M - Cl]⁺. This would involve the cleavage of the S-Cl bond to give a sulfonyl radical cation.
-
Loss of SO₂: [M - SO₂]⁺. This would result in the formation of a 2-bromo-4,6-dichlorophenyl cation.
-
Loss of SO₂Cl radical: [M - SO₂Cl]⁺. This would correspond to the 2-bromo-4,6-dichlorophenyl cation.
-
The predicted mass spectral data is summarized in the table below:
| m/z (for most abundant isotopes) | Proposed Fragment |
| ~321 | [C₆H₂⁷⁹Br³⁵Cl₃O₂S]⁺ (Molecular Ion) |
| ~286 | [M - Cl]⁺ |
| ~257 | [M - SO₂]⁺ |
| ~222 | [M - SO₂Cl]⁺ |
Causality behind Predictions: The fragmentation of benzenesulfonyl chlorides upon electron ionization typically involves the cleavage of the bonds around the sulfur atom. The S-Cl bond is relatively weak and its cleavage is a common initial fragmentation step. Subsequent loss of sulfur dioxide is also a characteristic fragmentation pathway for aromatic sulfonyl compounds. The isotopic distribution of bromine and chlorine provides a powerful tool for confirming the presence and number of these halogen atoms in the molecule and its fragments.[6]
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectral data discussed above. These protocols should be adapted based on the specific instrumentation available.
NMR Spectroscopy
Figure 2. Workflow for NMR data acquisition and analysis.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-bromo-4,6-dichlorobenzenesulfonyl chloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128-1024) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent or internal standard signal (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[8]
-
If the sample is soluble, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty ATR crystal or the KBr pellet holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry
Figure 3. General workflow for mass spectrometry analysis.
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).[9]
-
-
Ionization:
-
For GC-MS, Electron Ionization (EI) is commonly used.
-
For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typical choices.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic cluster.
-
Analyze the fragmentation pattern to gain structural information.
-
Compare the observed spectrum with predicted patterns or database entries.
-
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 2-bromo-4,6-dichlorobenzenesulfonyl chloride. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous compounds, serve as a robust framework for the identification and structural verification of this important synthetic reagent. The outlined experimental protocols offer a practical guide for researchers to obtain high-quality spectral data. Adherence to these analytical methodologies will ensure the integrity and reproducibility of research and development efforts that utilize 2-bromo-4,6-dichlorobenzenesulfonyl chloride.
References
-
PubChem. (n.d.). 2-Bromo-1,4-dichlorobenzene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
ChemBK. (2024, April 10). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
SpectraBase. (n.d.). 1-Bromo-2,6-dichlorobenzene - Optional[13C NMR] - Spectrum. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved January 26, 2026, from [Link]
-
Fisher Scientific. (n.d.). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. Retrieved January 26, 2026, from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 26, 2026, from [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved January 26, 2026, from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved January 26, 2026, from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 26, 2026, from [Link]
Sources
- 1. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comprehensive Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride for the Research Scientist
Introduction: Navigating the Chemistry of a Versatile Sulfonyl Chloride
This guide provides an in-depth exploration of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-54-8), a reactive compound pivotal in the synthesis of novel sulfonamides and other sulfonyl derivatives for drug discovery and development.[1] It is important to note that the isomeric compound 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is less commonly documented in readily available chemical literature. This document will focus on the properties and handling of the 4-bromo-2,6-dichloro isomer, for which substantial data exists. As a sulfonyl chloride, its reactivity is characterized by a highly electrophilic sulfur center, making it susceptible to nucleophilic attack.[2] This inherent reactivity, particularly its sensitivity to moisture, dictates the protocols for its storage, handling, and application in synthetic chemistry.[3][4] This guide will delve into the critical aspects of its solubility, a fundamental parameter for its effective use in reaction chemistry, and provide practical, field-proven methodologies for its handling and solubility determination.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is paramount for its safe and effective use in a laboratory setting. This compound is a white to off-white or cream-colored crystalline solid or powder with a melting point range of 37-48°C.[3][4][5] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][6] Inhalation may also cause respiratory irritation.[7] Therefore, stringent adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, is mandatory when handling this compound.[3][8] All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]
Table 1: Physicochemical Properties of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 351003-54-8 | [4][5][9] |
| Molecular Formula | C₆H₂BrCl₃O₂S | [3][4][5][9] |
| Molecular Weight | 324.41 g/mol | [4][6][9] |
| Appearance | White to cream crystals or powder | [5] |
| Melting Point | 37-48 °C | [3][4][5] |
| Flash Point | >110°C (>230°F) | [3][4] |
| Sensitivity | Moisture sensitive | [3][4] |
Table 2: Hazard Identification and Safety Information
| Hazard | Description | Precautionary Measures | Source(s) |
| Corrosive | Causes severe skin burns and eye damage.[3][6] | Wear protective gloves, clothing, and eye/face protection.[3][8] | [3][6] |
| Respiratory Irritant | May cause respiratory irritation.[7] | Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust.[6][8] | [6][7][8] |
| Moisture Reactive | Reacts with water, potentially liberating toxic gas.[10] | Store in a dry, well-ventilated place. Keep container tightly closed.[7][8] | [7][8][10] |
Solubility Characteristics: A Critical Parameter for Reaction Design
The solubility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a key factor in its application, influencing solvent selection for reactions, purification, and storage. While specific quantitative solubility data is not widely published, qualitative information and the general behavior of sulfonyl chlorides provide a strong basis for solvent selection.
Qualitative Solubility:
4-Bromo-2,6-dichlorobenzenesulfonyl chloride is reported to be soluble in common organic solvents.[3] A structurally similar compound, 4-bromobenzenesulfonyl chloride, is soluble in organic solvents like dichloromethane and chloroform.[1] Given its chemical nature, it is expected to be soluble in a range of aprotic organic solvents.
Incompatibility with Protic and Certain Aprotic Solvents:
A critical consideration is the compound's reactivity with water and other nucleophilic solvents. Sulfonyl chlorides readily react with water to hydrolyze into the corresponding sulfonic acid.[2] This moisture sensitivity necessitates the use of anhydrous (dry) solvents and storage in a moisture-free environment.[3][4]
Furthermore, the reactivity of sulfonyl chlorides extends to other nucleophiles. Alcohols will react to form sulfonate esters, and amines will yield sulfonamides.[2] Therefore, protic solvents such as alcohols (e.g., methanol, ethanol) are generally unsuitable for dissolving 4-Bromo-2,6-dichlorobenzenesulfonyl chloride without initiating a chemical reaction.
Caution should also be exercised with certain aprotic solvents. For instance, dimethyl sulfoxide (DMSO) can react with oxidizing agents, and while not explicitly documented for this specific compound, its use with reactive sulfonyl chlorides should be approached with care.[11] Similarly, some polar aprotic solvents like dimethylformamide (DMF) can be reactive with related compounds under certain conditions and may not be ideal choices without prior validation.[12]
Recommended Solvents for Inert Dissolution:
Based on the general properties of sulfonyl chlorides and available information, the following anhydrous aprotic solvents are recommended for dissolving 4-Bromo-2,6-dichlorobenzenesulfonyl chloride for synthetic applications where the compound's integrity is to be maintained:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Hydrocarbons: Toluene, Hexanes (lower solubility expected)
-
Other Aprotic Solvents: Acetonitrile
The choice of solvent will ultimately depend on the specific requirements of the reaction, including the desired concentration, reaction temperature, and compatibility with other reagents.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in a given solvent. This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the solubility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in a selected anhydrous solvent at a specific temperature.
Materials:
-
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
-
Anhydrous solvent of choice (e.g., dichloromethane)
-
Small, dry vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Analytical balance
-
Gas-tight syringes and needles
-
Syringe filters (PTFE, 0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Methodology:
-
Preparation of Saturated Solutions (Excess Solid Method):
-
Accurately weigh an excess amount of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride into several dry vials. The excess is crucial to ensure saturation is reached.
-
Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial.
-
Add a small, dry magnetic stir bar to each vial.
-
Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Stir the mixtures vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking samples at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least one hour in the constant temperature bath.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a gas-tight syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered sample with the same anhydrous solvent to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Causality and Self-Validation:
-
Use of Anhydrous Solvents and Gas-Tight Syringes: This is essential to prevent the hydrolysis of the sulfonyl chloride, which would lead to inaccurate solubility measurements.[2]
-
Constant Temperature Bath: Solubility is temperature-dependent. Maintaining a constant temperature ensures the data is accurate and reproducible.
-
Equilibration Time: Allowing sufficient time for the solution to become saturated is critical. Analyzing samples at multiple time points can validate that equilibrium has been achieved.
-
Syringe Filtration: This step ensures that only the dissolved solid is measured, preventing artificially high solubility values from suspended microparticles.
-
Validated Analytical Method: The use of a calibrated analytical technique like HPLC or GC provides the necessary accuracy and precision for quantifying the solute concentration.
Diagram of the Experimental Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.
Conclusion
4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a valuable reagent for chemical synthesis, particularly in the development of new therapeutic agents. Its utility is, however, intrinsically linked to a comprehensive understanding of its chemical properties, especially its solubility and reactivity. This guide has provided a detailed overview of these aspects, emphasizing the importance of using anhydrous solvents and proper handling techniques to ensure the integrity of the compound and the success of synthetic endeavors. The provided experimental protocol for solubility determination offers a robust framework for researchers to generate reliable quantitative data, enabling more precise control over reaction conditions and ultimately facilitating the advancement of their research goals.
References
-
ChemBK. (2024, April 10). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from [Link]
-
Howei Pharm. CAS 351003-54-8 C6H2BrCl3O2S 4-Bromo-2,6-dichlorobenzene-1-sulfonyl chloride 95+%. Retrieved from [Link]
-
Fisher Scientific. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. Retrieved from [Link]
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Unknown.
-
Organic Syntheses Procedure. 2,4-dinitrobenzenesulfenyl chloride. Retrieved from [Link]
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Fisher Scientific. Safety Data Sheet: 2,6-Dichlorobenzenesulfonyl chloride.
- Royal Society of Chemistry. (2025, August 6).
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- National Institutes of Health.
- Sigma-Aldrich. (2024, September 6).
- Unknown. Determining the water solubility of difficult-to-test substances A tutorial review.
-
Wikipedia. Sulfonyl halide. Retrieved from [Link]
- Unknown. (2026, January 4).
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Scientific Update. (2024, February 19). A Dangerous Bromance.
- Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Bromobenzenesulfonyl chloride.
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electrophilic reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride
An In-Depth Technical Guide to the Electrophilic Reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Highly Activated Electrophile for Modern Synthesis
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride that serves as a powerful building block in organic synthesis. Its utility stems from the highly electrophilic nature of the sulfur atom within the sulfonyl chloride moiety, a reactivity profile that is significantly enhanced by the cumulative electron-withdrawing effects of its halogen substituents. This guide provides a detailed exploration of the compound's structural attributes, the resulting electrophilic reactivity, and its practical application in the synthesis of key molecular scaffolds, such as sulfonamides and sulfonate esters. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles that govern the reactivity of this versatile reagent, offering field-proven insights for its effective deployment in research and development.
Physicochemical Properties and Structural Analysis
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a solid at room temperature, a characteristic that simplifies handling and weighing compared to liquid analogues.[1] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 351003-54-8 | [1][2] |
| Molecular Formula | C₆H₂BrCl₃O₂S | [1][2] |
| Molecular Weight | 324.41 g/mol | [1] |
| Appearance | White to cream crystals or powder | [3] |
| Melting Point | 37-48 °C | [1][2][4] |
| Sensitivity | Moisture sensitive | [2][4] |
The reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a direct consequence of its molecular architecture. The sulfonyl chloride group (-SO₂Cl) itself renders the sulfur atom highly electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom.[5] This intrinsic electrophilicity is further amplified by the substituents on the aromatic ring.
The two chlorine atoms at positions 2 and 6, and the bromine atom at position 4, are all strongly electron-withdrawing via the inductive effect (-I effect). This pulls electron density away from the aromatic ring and, consequently, from the sulfur atom. This depletion of electron density makes the sulfur center exceptionally "electron-poor" or electrophilic, priming it for rapid reaction with a wide range of nucleophiles.
Core Electrophilic Reactions: A Mechanistic Overview
The primary utility of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride lies in its reaction with nucleophiles, which proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The chloride ion is an excellent leaving group, facilitating the reaction.[5]
Reaction with Amines: Synthesis of Sulfonamides
The reaction with primary and secondary amines is one of the most important applications, yielding structurally diverse sulfonamides, a scaffold prevalent in pharmaceuticals.[6] The reaction proceeds readily, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[7][8]
Mechanism: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom. This is followed by the collapse of the tetrahedral intermediate, expelling the chloride ion. A final deprotonation step by a base yields the stable sulfonamide.
Experimental Protocol: General Synthesis of a Sulfonamide
-
System Setup: A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., Dichloromethane, THF). The solution is cooled to 0 °C in an ice bath.
-
Base Addition: A non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (2.0 eq) is added to the solution.
-
Reagent Addition: 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.1 eq), dissolved in a minimal amount of the same anhydrous solvent, is added dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-12 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with water or dilute HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure sulfonamide.
Reaction with Alcohols: Synthesis of Sulfonate Esters
Alcohols react with 2-Bromo-4,6-dichlorobenzenesulfonyl chloride to form sulfonate esters. These esters are excellent leaving groups, often used to activate alcohols for subsequent nucleophilic substitution reactions.[9][10] The reaction invariably requires a base, such as pyridine, which serves both to activate the alcohol (by deprotonation) and to scavenge the HCl produced.[9]
Experimental Protocol: General Synthesis of a Sulfonate Ester
-
System Setup: To a solution of the alcohol (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C, add 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into ice-cold dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Reaction with Thiols: Synthesis of Thiosulfonates
Thiols, being more nucleophilic than their alcohol counterparts, react readily with sulfonyl chlorides to form thiosulfonates.[11][12] This reaction can also be performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Experimental Protocol: General Synthesis of a Thiosulfonate
-
System Setup: Dissolve the thiol (1.0 eq) and a base like triethylamine (1.1 eq) in a suitable solvent such as THF at room temperature.
-
Reagent Addition: Add a solution of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.05 eq) in THF dropwise to the thiol solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours until the starting thiol is consumed (monitored by TLC).
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Safety and Handling
As a highly reactive and corrosive compound, 2-Bromo-4,6-dichlorobenzenesulfonyl chloride must be handled with appropriate safety precautions.
-
Corrosivity: Causes severe skin burns and eye damage.[13][14] Always handle in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1][13]
-
Moisture Sensitivity: The compound reacts with water (hydrolysis), so it should be stored in a tightly sealed container in a dry, cool, well-ventilated place, preferably under an inert atmosphere.[2][4][13]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[13]
Conclusion
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a synthetically valuable reagent characterized by a highly electrophilic sulfur center. This reactivity, potentiated by the strong inductive effects of three halogen atoms on the phenyl ring, allows for efficient and reliable formation of sulfonamides, sulfonate esters, and thiosulfonates. By understanding the mechanistic principles governing its reactions and adhering to proper handling protocols, researchers can effectively leverage this compound for the construction of complex molecular architectures in pharmaceutical and materials science discovery.
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]
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Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Retrieved from [Link]
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ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
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ResearchGate. (n.d.). Electrophilic chlorination by sulfuryl chloride. Retrieved from [Link]
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Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
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Frostburg State University Chemistry Department. (2019). Reactions of thiols. Retrieved from [Link]
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National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
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Saya's World of Chemistry. (2021). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
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Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. Retrieved from [Link]
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SlidePlayer. (n.d.). Reactions of Alcohols. Retrieved from [Link]
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Fiveable. (n.d.). Sulfonyl Chloride Definition - Organic Chemistry Key Term. Retrieved from [Link]
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ChemBK. (2024). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from [Link]
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-
PubChem. (n.d.). 1-Bromo-2,4-dichlorobenzene. Retrieved from [Link]
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Navigating the Synthesis of Complex Molecules: A Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Within this context, polysubstituted benzene rings serve as invaluable synthons. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride has emerged as a significant building block, offering a unique combination of reactive sites and electronic properties for the construction of complex sulfonamides and other pharmacologically relevant molecules.
This technical guide provides an in-depth exploration of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, covering its commercial availability, physicochemical properties, synthesis, and applications, with a particular focus on its utility in drug development. It is important to note the existence of its isomer, 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-53-7). While both isomers are available, this guide will focus on the more extensively documented 4-bromo isomer (CAS No. 351003-54-8).
Physicochemical Properties and Commercial Availability
4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a white to off-white or yellowish solid at room temperature.[1][2] It is sensitive to moisture and should be stored in a dry, inert atmosphere.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 351003-54-8 | [2][3][4] |
| Molecular Formula | C₆H₂BrCl₃O₂S | [2][3][4] |
| Molecular Weight | 324.41 g/mol | [1][3][4] |
| Melting Point | 37-48 °C | [1][2][3] |
| Boiling Point | 349.8 °C (Predicted) | [1][3] |
| Density | ~1.952 g/cm³ (Predicted) | [1][3] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
| Purity | Typically ≥95% | [2][4] |
Commercial Suppliers:
This reagent is readily available from several chemical suppliers in various quantities, typically with a purity of 95% or higher. Some of the major suppliers include:
Pricing can vary based on the supplier and the quantity purchased. It is advisable to request quotes from multiple vendors.
Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
One common industrial approach involves the direct chlorosulfonation of an appropriately substituted arene with chlorosulfuric acid.[7] Another versatile method is the conversion of sulfonyl hydrazides to sulfonyl chlorides using N-chlorosuccinimide (NCS).[8][9]
A highly relevant synthetic strategy for this class of compounds involves the diazotization of an aniline precursor followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. The following diagram illustrates a plausible synthetic pathway adapted from a known procedure for a related compound.[10]
Figure 1. Plausible synthetic workflow for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.
Applications in Drug Development: Synthesis of Sulfonamides
The primary utility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in drug discovery lies in its role as a precursor to sulfonamides. The sulfonamide moiety is a key functional group in a wide range of therapeutic agents. The synthesis of N-substituted sulfonamides from this reagent is a robust and well-established nucleophilic substitution reaction.[11]
The electron-withdrawing nature of the two chlorine atoms on the benzene ring enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly reactive towards nucleophiles such as primary and secondary amines.[11]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following is an adaptable, step-by-step protocol for the synthesis of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides, based on a similar procedure for a related compound.[11]
-
Amine Solubilization: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as triethylamine or pyridine (1.5 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure sulfonamide.
Figure 2. A streamlined workflow for the synthesis of sulfonamides.
Characterization and Analytical Data
The structural confirmation of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride and its sulfonamide derivatives relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the six aromatic carbons, with their chemical shifts influenced by the attached halogen and sulfonyl chloride groups. For a related compound, 1-bromo-2,6-dichlorobenzene, the carbon signals appear in the range of 128-138 ppm.[12]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl group (S=O stretching) at approximately 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[11] The C-Cl and C-Br stretching vibrations will also be present in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of one bromine and three chlorine atoms, which will aid in the confirmation of the elemental composition of the molecule and its fragments.[13] The predicted monoisotopic mass is 321.80246 Da.[14]
Safety and Handling
4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[1][3] It can cause severe skin burns and eye damage.[1][3] Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][3]
Conclusion
4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its trifunctionalized aromatic ring provides a versatile platform for the synthesis of novel sulfonamides and other complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the research and development of new chemical entities.
References
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 26, 2026, from [Link]
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4-Bromo-2,6-dichlorobenzenesulfonyl chloride - ChemBK. (2024, April 10). Retrieved January 26, 2026, from [Link]
-
4-Bromo-1,2-dichlorobenzene | C6H3BrCl2 | CID 29013 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
CAS 351003-54-8 C6H2BrCl3O2S 4-Bromo-2,6-dichlorobenzene-1-sulfonyl chloride 95+%. (n.d.). Retrieved January 26, 2026, from [Link]
-
4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% - Fisher Scientific. (n.d.). Retrieved January 26, 2026, from [Link]
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-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - ResearchGate. (2025, October 15). Retrieved January 26, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Retrieved January 26, 2026, from [Link]
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Sulfonyl chlorides - Georganics. (n.d.). Retrieved January 26, 2026, from [Link]
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-
Which one is consistent with the IUPAC Nomenclature, 2-bromo-4,4-dimethylpentane or 4 ... - Quora. (2023, September 18). Retrieved January 26, 2026, from [Link]
-
(4-Pyridylmethyl)sulfonyl chloride triflate - High purity | EN - Georganics. (n.d.). Retrieved January 26, 2026, from [Link]
-
mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved January 26, 2026, from [Link]
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4-bromo-2,6-dichlorobenzene-1-sulfonyl chloride (C6H2BrCl3O2S) - PubChemLite. (n.d.). Retrieved January 26, 2026, from [Link]
-
1-Bromo-2,6-dichlorobenzene - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 26, 2026, from [Link]
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C6H2BrCl3O2S - ChemBK. (n.d.). Retrieved January 26, 2026, from [Link]
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Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1). Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to 2-Bromo-4,6-dichlorobenzenesulfonyl chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry
This guide provides an in-depth analysis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride, a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis protocols, core reactivity, and its significant applications as a building block for complex molecular architectures, particularly in the pharmaceutical industry.
Core Introduction and Strategic Importance
2-Bromo-4,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-53-7) is a highly functionalized aromatic sulfonyl chloride.[1] Its strategic importance stems from the presence of a reactive sulfonyl chloride group, which serves as a versatile handle for introducing the 2-bromo-4,6-dichlorophenylsulfonyl moiety into various molecules. The specific arrangement of chloro and bromo substituents on the benzene ring provides steric and electronic properties that are invaluable for creating targeted chemical diversity, making it a compound of significant interest in the synthesis of novel therapeutic agents and agrochemicals.[2]
Physicochemical Properties and Data
A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. The key physicochemical data for 2-Bromo-4,6-dichlorobenzenesulfonyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 351003-53-7 | [1] |
| Molecular Formula | C₆H₂BrCl₃O₂S | [1] |
| Molecular Weight | 324.41 g/mol | [1] |
| Appearance | White to cream or yellowish solid/crystals | [3][4][5] |
| Melting Point | 37-42 °C (lit.) | [3][6] |
| Boiling Point | 349.8 ± 42.0 °C (Predicted) | [3] |
| Density | 1.952 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents | [3] |
| InChI Key | CKJIKXAPXLPSCL-UHFFFAOYSA-N | [7] |
Safety, Handling, and Storage: A Trustworthy Protocol
As a highly reactive and corrosive compound, stringent adherence to safety protocols is paramount when handling 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
3.1. Hazard Identification This compound is classified as corrosive and causes severe skin burns and eye damage.[3][8] Inhalation of dust may cause respiratory irritation.[9]
3.2. Self-Validating Handling Protocol The causality behind these handling steps is to prevent any contact with moisture and to protect the user from the corrosive nature of the material.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risk.[10][11][12][13] Ensure an eyewash station and safety shower are immediately accessible.[11]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield for comprehensive protection.[10][11]
-
Dispensing: As the compound is a low-melting solid, it can be gently warmed to a liquid for easier transfer or handled as a solid in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Waste Disposal: Dispose of waste in a dedicated, labeled container for halogenated organic compounds, following all local and institutional regulations.
3.3. Storage 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is moisture-sensitive.[3][7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area designated for corrosive materials.[3][10][11][13]
Synthesis Pathway: From Precursor to Product
The synthesis of aryl sulfonyl chlorides can be approached through several methods, including the direct chlorosulfonylation of an aromatic ring or, more controllably, via the diazotization of a corresponding aniline precursor followed by a sulfonyl chlorination reaction.[14][15] The latter approach offers superior regiochemical control, which is critical for a polysubstituted ring like that of the target molecule.
Below is a robust, two-step protocol adapted from established methodologies for synthesizing aryl sulfonyl chlorides from anilines.[14]
Step 1: Diazotization of 2-Bromo-4,6-dichloroaniline
-
Rationale: The aniline is converted to a diazonium salt, a highly versatile intermediate. This reaction must be performed at low temperatures (-5 to 0 °C) to prevent the unstable diazonium salt from decomposing.
-
Procedure:
-
Suspend 2-Bromo-4,6-dichloroaniline (1.0 eq) in a mixture of hydrochloric acid and water.
-
Cool the suspension to between -5 °C and 0 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 0 °C.
-
Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Step 2: Sulfonyl Chlorination (Sandmeyer-type Reaction)
-
Rationale: The diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst. The SO₂ inserts, and the diazonium group is displaced by a chloride, forming the desired sulfonyl chloride.
-
Procedure:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of cuprous chloride (CuCl).
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to stir and slowly warm to room temperature over several hours.
-
Perform an extractive workup with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product via column chromatography or recrystallization to yield pure 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
-
Caption: Synthesis workflow for 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
Core Reactivity and Mechanism: The Sulfonamide Formation
The synthetic utility of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles.
The most prominent reaction is its coupling with primary or secondary amines to form sulfonamides, a cornerstone reaction in medicinal chemistry.[2][16][17]
Mechanism: Nucleophilic Acyl Substitution
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion is eliminated as a leaving group.
-
Deprotonation: A base, typically added to the reaction (e.g., pyridine or triethylamine), removes the proton from the nitrogen atom to yield the neutral sulfonamide and the hydrochloride salt of the base. The base is crucial to drive the reaction to completion by neutralizing the HCl generated.[16]
Caption: Reaction mechanism for sulfonamide formation.
Application in Drug Development: A Protocol for Sulfonamide Synthesis
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants.[18][19] The title compound is an ideal starting material for generating novel sulfonamide libraries for drug discovery screening.
Field-Proven Experimental Protocol for Sulfonamide Synthesis
This protocol is designed as a self-validating system, where the workup steps are chosen specifically to remove unreacted starting materials and byproducts based on their chemical properties.
-
Setup: To a dry, round-bottomed flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq), a suitable anhydrous solvent (e.g., dichloromethane, DCM), and a base such as triethylamine or pyridine (1.2 eq).[16]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.
-
Reagent Addition: Dissolve 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.[16]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 6-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[16]
-
Workup & Purification:
-
Quenching: Dilute the reaction mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base and any unreacted amine), water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.[16]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure sulfonamide product.
-
Caption: Experimental workflow for a typical sulfonamide synthesis.
Conclusion
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a powerful and versatile reagent for chemical synthesis. Its well-defined structure and highly reactive sulfonyl chloride group provide a reliable platform for constructing complex molecules, particularly sulfonamides of high interest to the pharmaceutical and agrochemical industries. By understanding its properties, handling requirements, and reactivity, researchers can effectively leverage this compound to accelerate discovery and development programs.
References
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4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% - Fisher Scientific. Fisher Scientific. [Link]
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4-Bromo-2,6-dichlorobenzenesulfonyl chloride - ChemBK. ChemBK. [Link]
- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents.
- CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents.
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride - Oakwood Chemical. Oakwood Chemical. [Link]
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2-Bromo-1,4-dichlorobenzene | C6H3BrCl2 | CID 15033 - PubChem. PubChem. [Link]
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CAS 351003-54-8 C6H2BrCl3O2S 4-Bromo-2,6-dichlorobenzene-1-sulfonyl chloride 95+% Howei Pharm. [Link]
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Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. National Institutes of Health. [Link]
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Institutes of Health. [Link]
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Synthesis of sulfonamides - ResearchGate. ResearchGate. [Link]
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Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98% - Cole-Parmer. Cole-Parmer. [Link]
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2,4-dinitrobenzenesulfenyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
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2-Bromobenzenesulfonyl Chloride - Maksons Fine Chem Pvt. Ltd. Tradeindia. [Link]
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2-Bromobenzenesulfonyl Chloride | C6H4BrClO2S | CID 520403 - PubChem. PubChem. [Link]
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Technical Guide: Physicochemical Characterization of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride
This guide provides an in-depth analysis of the physical and chemical properties of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure safe and effective handling and application.
Introduction and Isomeric Context
2-Bromo-4,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-53-7) is a substituted aromatic sulfonyl chloride. Such compounds are pivotal building blocks in organic synthesis, primarily used for the introduction of the sulfonyl moiety (-SO2-) to create sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The reactivity of the sulfonyl chloride group makes it a versatile tool for medicinal chemistry and materials science.
It is critical to distinguish this compound from its isomer, 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-54-8). While sharing the same molecular formula and weight, the different substitution patterns on the benzene ring can lead to variations in physical properties, such as melting point, and reactivity. In scientific and commercial contexts, the 4-bromo isomer is more frequently documented. This guide will focus on the specified 2-bromo isomer while drawing comparisons to its more commonly cited counterpart to provide a comprehensive overview.
Compound Identification and Structure
Correctly identifying the specific isomer is the foundational step for any experimental work. The primary identifiers for 2-Bromo-4,6-dichlorobenzenesulfonyl chloride are its CAS number and molecular structure.
The structural arrangement of the atoms is depicted below.
Caption: Structure of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
Physical Appearance and Properties
Based on available data and comparison with its isomer, 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a solid at room temperature. Sulfonyl chlorides of this nature are typically crystalline solids that can range in color from white to off-white or cream, often depending on purity.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Appearance | White to cream crystals or powder | [2][3] |
| Purity | 97% | [1] |
| Boiling Point | 120-122 °C at 0.1 mmHg | [1] |
| Sensitivity | Moisture sensitive | [4][5][6] |
Isomeric Comparison: 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
For clarity and to prevent experimental errors, a comparison with the more frequently documented isomer is warranted.
| Property | 2-Bromo-4,6-dichloro- Isomer | 4-Bromo-2,6-dichloro- Isomer |
| CAS Number | 351003-53-7 | 351003-54-8 |
| Appearance | (Assumed) White/Cream Solid | White to cream crystals or powder |
| Melting Point | Not specified | 37-52 °C |
| Boiling Point | 120-122 °C / 0.1 mmHg | 349.8 ± 42.0 °C (Predicted) |
This data underscores the importance of relying on the specific CAS number for procurement and referencing safety data sheets (SDS) for precise handling protocols.
Handling, Storage, and Safety Considerations
The sulfonyl chloride functional group is highly reactive, particularly towards nucleophiles. This reactivity dictates the necessary handling and storage procedures.
Moisture Sensitivity: 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is designated as moisture-sensitive.[4][5][6] Atmospheric moisture can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive hydrochloric acid (HCl) gas. This degradation not only reduces the purity of the reagent but also creates a safety hazard. Therefore, it is imperative to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a dry environment, such as a desiccator.
Corrosivity and Safety: As a reactive acid chloride, this compound is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.
The following workflow outlines the critical steps for verifying and handling the reagent.
Caption: Workflow for the verification and safe handling of the reagent.
Conclusion
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a valuable synthetic reagent characterized as a white to cream, moisture-sensitive solid. Its utility is intrinsically linked to its high reactivity, which necessitates stringent handling and storage protocols. Researchers must pay close attention to the specific isomer, identified by its CAS number (351003-53-7), to ensure the desired reactivity and to consult the appropriate safety documentation. The information provided in this guide serves as a foundational resource for the safe and effective application of this compound in a laboratory setting.
References
-
Oakwood Chemical. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.[Link]
-
ChemBK. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.[Link]
-
Fisher Scientific. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%.[Link]
Sources
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- 7. L19879.03 [thermofisher.com]
Methodological & Application
Synthesis of Novel Sulfonamides Utilizing 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride: An In-Depth Technical Guide
Introduction: The Strategic Importance of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. The strategic synthesis of novel sulfonamide derivatives is therefore a critical endeavor in the development of new medicines. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride emerges as a uniquely valuable building block in this pursuit. Its distinct substitution pattern—a bromine atom at the ortho position and two chlorine atoms at the meta and para positions relative to the sulfonyl chloride group—offers a scaffold ripe for the generation of structurally diverse and functionally optimized sulfonamide libraries. The presence of multiple halogen atoms allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, while also providing potential handles for further synthetic transformations.
This comprehensive guide provides detailed application notes and protocols for the synthesis of N-substituted sulfonamides derived from 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. We will delve into the mechanistic underpinnings of the synthesis, provide validated experimental protocols, and discuss the characterization of the resulting products, empowering researchers, scientists, and drug development professionals to effectively utilize this versatile reagent.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe synthesis. While specific experimental data for 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is not extensively documented in publicly available literature, we can extrapolate its properties from the closely related compound, 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.
Table 1: Physicochemical Properties of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride [1][2]
| Property | Value |
| Molecular Formula | C₆H₂BrCl₃O₂S |
| Molecular Weight | 324.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 37-42 °C |
| Sensitivity | Moisture sensitive |
Safety Precautions: 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
The Core Synthesis: Nucleophilic Substitution at the Sulfonyl Center
The fundamental reaction for the synthesis of sulfonamides from 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as the nucleophile, attacking the sulfur atom and leading to the displacement of the chloride leaving group. This reaction results in the formation of a stable sulfonamide bond.[3]
An essential component of this reaction is the use of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[3] The removal of HCl drives the reaction to completion.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of sulfonamides using 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. These protocols are designed to be robust and adaptable to a range of primary and secondary amine substrates.
Protocol 1: General Synthesis of N-substituted-2-Bromo-4,6-dichlorobenzenesulfonamides
This protocol outlines a standard method for the synthesis of N-substituted sulfonamides from 2-Bromo-4,6-dichlorobenzenesulfonyl chloride and a generic primary or secondary amine.
Materials:
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and finally with brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of N-substituted sulfonamides.
Protocol 2: Synthesis of the Parent 2-Bromo-4,6-dichlorobenzenesulfonamide
This protocol details the synthesis of the unsubstituted sulfonamide, which can serve as a key intermediate for further functionalization.
Materials:
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq)
-
Aqueous ammonia (excess)
-
Dichloromethane (DCM)
-
Erlenmeyer flask
-
Stir bar and magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a fume hood, cautiously add 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq) to an Erlenmeyer flask containing a stirred, excess of concentrated aqueous ammonia, cooled in an ice bath.
-
A white precipitate will form immediately.
-
Continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any ammonium salts.
-
Dry the product in a desiccator or under vacuum to yield 2-Bromo-4,6-dichlorobenzenesulfonamide.
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide information about the protons on the aromatic ring and the N-substituent. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl group and the halogen substituents.
-
¹³C NMR will show distinct signals for each carbon atom in the molecule. The carbon attached to the sulfonyl group will be significantly downfield.[4]
-
-
Infrared (IR) Spectroscopy:
-
Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively, for di-substituted N-bromoarylsulphonamides.[5][6]
-
For N-H containing sulfonamides, a characteristic stretching vibration will be observed in the region of 3300-3200 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the synthesized compound. The isotopic pattern of bromine and chlorine will be a key diagnostic feature in the mass spectrum.
-
Reactivity and Mechanistic Considerations
The presence of a bromine atom at the ortho-position to the sulfonyl chloride group may influence the reactivity of the molecule. Steric hindrance from the bulky bromine atom could potentially slow down the rate of nucleophilic attack by very bulky amines. However, for most primary and secondary amines, the reaction is expected to proceed efficiently. The electron-withdrawing nature of the three halogen substituents will enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
Diagram 2: Reaction Mechanism
Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.
Conclusion and Future Perspectives
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly promising reagent for the synthesis of novel sulfonamides with potential applications in drug discovery. The protocols outlined in this guide provide a solid foundation for the efficient synthesis of a diverse range of N-substituted sulfonamides. The unique substitution pattern of this reagent offers opportunities for the creation of compounds with tailored physicochemical and pharmacological properties. Further research into the reactivity of the ortho-bromo substituent could unveil new avenues for selective functionalization and the development of innovative synthetic methodologies.
References
-
Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H & 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung A, 58(5-6), 351-356. [Link]
-
Fisher Scientific. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride as a Robust Protecting Group for Amines
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount for the successful construction of complex molecular architectures. The selective masking and subsequent regeneration of reactive functional groups, such as amines, is a foundational concept that enables chemists to orchestrate intricate reaction sequences with high fidelity. This document provides a detailed technical guide on the application of 2-bromo-4,6-dichlorobenzenesulfonyl chloride as a robust protecting group for primary and secondary amines.
The selection of an appropriate protecting group is governed by a set of critical parameters, including its ease of installation, stability towards a wide range of reaction conditions, and the facility of its removal under mild and selective conditions. Arylsulfonyl chlorides are a well-established class of reagents for amine protection, forming stable sulfonamides that are resilient to many synthetic transformations. The subject of this guide, 2-bromo-4,6-dichlorobenzenesulfonyl chloride, presents a unique combination of electronic and steric features that suggest its utility in scenarios demanding exceptional stability.
The presence of three electron-withdrawing halogen substituents on the aromatic ring is anticipated to significantly enhance the stability of the resulting sulfonamide. This heightened stability can be advantageous in multi-step syntheses where the protected amine must endure harsh reagents or prolonged reaction times. Consequently, the deprotection of such a robust protecting group may necessitate specific and potentially more forceful conditions, a factor that must be carefully considered during synthetic planning.
Physicochemical Properties of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
A thorough understanding of the reagent's properties is essential for its safe and effective handling.
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrCl₃O₂S | [1] |
| Molar Mass | 324.41 g/mol | [1] |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 37-42 °C | [1] |
| Solubility | Soluble in common organic solvents | [1] |
| Sensitivity | Moisture sensitive | [1] |
Safety Precautions: 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1]
Experimental Protocols
The following protocols provide a general framework for the protection of amines using 2-bromo-4,6-dichlorobenzenesulfonyl chloride and the subsequent deprotection of the resulting sulfonamide. It is important to note that these are generalized procedures and may require optimization based on the specific substrate and scale of the reaction.
Protection of Primary and Secondary Amines
The reaction of an amine with 2-bromo-4,6-dichlorobenzenesulfonyl chloride in the presence of a suitable base affords the corresponding sulfonamide.
Reaction Scheme:
R¹R²NH + 2-Br-4,6-Cl₂-C₆H₂SO₂Cl → R¹R²N-SO₂-C₆H₂(2-Br-4,6-Cl₂) + HCl
Where R¹ = H or alkyl/aryl; R² = alkyl/aryl
Causality Behind Experimental Choices:
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically chosen to avoid reaction with the sulfonyl chloride.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Detailed Step-by-Step Methodology:
-
To a solution of the amine (1.0 eq.) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1-1.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-bromo-4,6-dichlorobenzenesulfonyl chloride (1.05-1.2 eq.) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Deprotection of 2-Bromo-4,6-dichlorobenzenesulfonamides
The cleavage of the highly stable 2-bromo-4,6-dichlorobenzenesulfonamide bond typically requires reductive or strongly acidic conditions. The choice of deprotection strategy will depend on the overall functional group tolerance of the substrate.
Causality Behind Experimental Choices:
-
Reductive Cleavage: Reagents such as sodium amalgam or magnesium in methanol are known to cleave sulfonamides. These conditions are generally mild towards many other functional groups.
-
Acidic Cleavage: Strong acids like trifluoromethanesulfonic acid or HBr in acetic acid at elevated temperatures can also effect cleavage, although these conditions are harsh and may not be suitable for sensitive substrates.
Detailed Step-by-Step Methodology (Reductive Cleavage Example):
-
To a solution of the 2-bromo-4,6-dichlorobenzenesulfonamide (1.0 eq.) in an appropriate solvent (e.g., methanol or THF), add the reducing agent (e.g., magnesium turnings, 5-10 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove any inorganic solids and concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the deprotected amine.
Visualization of Workflow and Logic
Caption: Workflow for Amine Protection and Deprotection.
Caption: Decision Guide for Protecting Group Selection.
References
-
4-Bromo-2,6-dichlorobenzenesulfonyl chloride - ChemBK. (2024-04-10). Retrieved from [Link]
Sources
The Synthetic Versatility of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride: A Gateway to Novel Catalysts and Functional Molecules
Abstract
This technical guide delineates the significant, yet often indirect, role of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride and its derivatives in the landscape of modern catalysis. While not a catalyst in its own right, this highly functionalized aromatic compound serves as a pivotal building block for the synthesis of complex molecular architectures, including bespoke ligands for transition metal catalysis and novel sulfonamide-based therapeutic agents. We provide detailed application notes and protocols that underscore its utility, focusing on its reactivity as a potent electrophile and its potential for selective cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical attributes of this versatile reagent.
Introduction: A Reagent of Strategic Importance
In the quest for novel catalysts and pharmaceuticals, the design and synthesis of precise molecular frameworks are paramount. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride emerges as a reagent of strategic importance, not as a direct catalyst, but as a versatile precursor for molecules with significant catalytic and biological potential. Its structure is distinguished by three key reactive sites: a highly electrophilic sulfonyl chloride group and two halogen atoms (bromine and chlorine) with differential reactivity in cross-coupling reactions.[1] This guide will explore the primary applications of this compound, providing both established protocols and prospective synthetic strategies.
The sulfonyl chloride moiety is a cornerstone for the synthesis of sulfonamides, a class of compounds renowned for their wide-ranging biological activities and their emerging use as directing groups and ligands in catalysis.[2] Furthermore, the presence of both bromo and chloro substituents offers a platform for sequential and site-selective palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular scaffolds.[1][3] The weaker carbon-bromine bond is more susceptible to cleavage in such reactions compared to the more robust carbon-chlorine bonds, a principle that underpins its synthetic utility.[1][3]
Application Note I: Synthesis of Novel Sulfonamide Derivatives
The reaction of sulfonyl chlorides with primary or secondary amines is a robust and efficient method for the formation of sulfonamides.[4] These products are not only valuable in medicinal chemistry but can also serve as chiral ligands or directing groups in asymmetric catalysis. The protocol below details a general procedure for the synthesis of N-substituted sulfonamides from 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
Rationale and Mechanistic Insight
The sulfonyl chloride group is a powerful electrophile. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom. This facilitates nucleophilic attack by an amine. The reaction typically proceeds via a nucleophilic substitution mechanism. The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride ion. A base is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: General Synthesis of a Sulfonamide Derivative
Materials:
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride
-
Primary or secondary amine of choice (e.g., aniline, diethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add the amine (1.0 - 1.2 eq) to the stirred solution. The addition can be done dropwise, and the temperature may be controlled with an ice bath for highly reactive amines.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide derivative.
Visualization of the Synthetic Workflow
Caption: Workflow for sulfonamide synthesis.
Application Note II: A Precursor for Sequential Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in 2-Bromo-4,6-dichlorobenzenesulfonyl chloride presents an opportunity for selective, sequential cross-coupling reactions. This allows for the stepwise introduction of different functionalities onto the aromatic ring, creating highly complex and tailored molecules that could serve as ligands for catalysis or as advanced pharmaceutical intermediates. Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions.[1]
Rationale for Selective Cross-Coupling
The greater reactivity of the C-Br bond is attributed to its lower bond dissociation energy compared to the C-Cl bond.[1] This allows for the oxidative addition of a palladium(0) catalyst to the C-Br bond to occur at a lower temperature or with a less activated catalyst system than is required for the C-Cl bond. This kinetic difference can be exploited to achieve selective functionalization at the bromine-substituted position while leaving the chlorine atoms intact for a subsequent, more forcing cross-coupling reaction.
Hypothetical Protocol: Selective Suzuki-Miyaura Coupling
This protocol outlines a hypothetical procedure for a selective Suzuki-Miyaura cross-coupling reaction targeting the C-Br bond of a sulfonamide derivative of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
Materials:
-
N-Aryl-2-bromo-4,6-dichlorobenzenesulfonamide (prepared as in Application Note I)
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add the N-Aryl-2-bromo-4,6-dichlorobenzenesulfonamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
In a separate vial, weigh the palladium catalyst and add it to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction by TLC or GC-MS for the consumption of the starting material and the formation of the mono-arylated product.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and follow a standard aqueous workup as described in section 2.2.
-
Purify the crude product by column chromatography to isolate the 2-aryl-4,6-dichlorobenzenesulfonamide derivative.
Visualization of the Sequential Coupling Strategy
Caption: Sequential cross-coupling strategy.
Data Summary
The following table summarizes the key characteristics and reactivity of the functional groups present in 2-Bromo-4,6-dichlorobenzenesulfonyl chloride and its derivatives.
| Functional Group | Reactivity | Typical Reactions | Relative Conditions |
| Sulfonyl Chloride | Highly Electrophilic | Nucleophilic Substitution (e.g., with amines) | Mild (often room temp.) |
| C-Br Bond | Moderately Reactive | Pd-catalyzed Cross-Coupling | Mild to Moderate |
| C-Cl Bond | Less Reactive | Pd-catalyzed Cross-Coupling | Moderate to Forcing |
Conclusion
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a powerful and versatile reagent for the synthesis of complex organic molecules. Its primary utility lies in the reliable formation of sulfonamides and as a scaffold for sequential, site-selective cross-coupling reactions. The protocols and strategies outlined in this guide provide a framework for researchers to harness the synthetic potential of this compound in the development of novel catalysts, pharmaceuticals, and functional materials. The principles of differential reactivity and strategic functionalization are key to unlocking the full potential of this valuable chemical building block.
References
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH . ResearchGate. Accessed January 26, 2026. [Link]
-
A General Redox-Neutral Platform for Radical Cross-Coupling . ChemRxiv. Accessed January 26, 2026. [Link]
-
Synthesis of sulfonyl chloride intermediates with Pd-catalyst and synthesis of aryl sulfonamide derivatives . ResearchGate. Accessed January 26, 2026. [Link]
Sources
An In-Depth Technical Guide to the Experimental Use of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Complex Sulfonamide Synthesis
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry. Its trifunctionalized phenyl ring, featuring a bromine atom and two chlorine atoms, offers a unique scaffold for the synthesis of complex sulfonamides. These halogen substituents provide multiple points for further functionalization through cross-coupling reactions, while also modulating the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. The primary utility of this reagent lies in its reaction with primary and secondary amines to form stable sulfonamide linkages, a cornerstone of many therapeutic agents.[1] This guide provides a comprehensive overview of the experimental setup for reactions involving 2-Bromo-4,6-dichlorobenzenesulfonyl chloride, with a focus on the synthesis of N-substituted sulfonamides, and includes a detailed protocol, safety considerations, and an exploration of the chemical principles governing its reactivity.
Physicochemical Properties and Safety Data
While specific experimental data for 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is not extensively published, its properties can be reliably inferred from its isomer, 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.
| Property | Value | Reference |
| CAS Number | 351003-53-7 | |
| Molecular Formula | C₆H₂BrCl₃O₂S | |
| Molecular Weight | 324.41 g/mol | |
| Appearance | White to off-white solid | Inferred from isomer |
| Melting Point | 37-42 °C (for 4-bromo isomer) | |
| Sensitivity | Moisture sensitive |
Hazard and Safety Information:
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture-sensitive and should be handled in a dry, inert atmosphere.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust. Do not allow contact with skin, eyes, or clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2] Keep away from moisture, strong oxidizing agents, and strong bases.
Core Application: Synthesis of N-Substituted Sulfonamides
The principal reaction of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is the nucleophilic substitution of the chloride on the sulfonyl group by an amine to form a sulfonamide. This reaction is fundamental in the synthesis of a wide array of biologically active molecules.[1]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate any unreacted amine, rendering it non-nucleophilic. Therefore, a base is required to neutralize the HCl and ensure the reaction goes to completion.
The choice of base is critical. Tertiary amines like triethylamine or pyridine are commonly used as they are non-nucleophilic and effectively scavenge the generated HCl. The halogen substituents on the aromatic ring of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride are electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur atom, making the compound highly reactive towards nucleophiles. The ortho-bromo substituent may also introduce steric hindrance, potentially influencing the rate of reaction with bulky amines.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Sulfonamide
This protocol is adapted from established procedures for similar sulfonyl chlorides and provides a reliable method for the synthesis of N-aryl-2-bromo-4,6-dichlorobenzenesulfonamides.[1]
Materials and Reagents:
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). The acidic wash removes excess pyridine, while the basic wash removes any unreacted sulfonyl chloride (by hydrolysis) and any remaining acidic species.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-substituted-2-bromo-4,6-dichlorobenzenesulfonamide.
Synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
For researchers interested in preparing the title compound, a common route is via the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction.
Starting Material: 2-Bromo-4,6-dichloroaniline
General Procedure:
-
Diazotization: 2-Bromo-4,6-dichloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (typically below 0 °C) to form the corresponding diazonium salt.[3][4]
-
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride.[5]
Conclusion and Future Perspectives
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a valuable and highly reactive building block for the synthesis of complex sulfonamides. Its unique substitution pattern offers significant opportunities for creating diverse molecular architectures for drug discovery and development. The protocols outlined in this guide provide a solid foundation for the successful and safe use of this reagent in the laboratory. Future research may focus on expanding the scope of its reactions, particularly in the development of novel catalytic methods for the late-stage functionalization of the halogenated aromatic ring, further enhancing its utility in the synthesis of next-generation therapeutic agents.
References
- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents.
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents.
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride - Oakwood Chemical. Available at: [Link]
-
4-Bromo-2,6-dichlorobenzenesulfonyl chloride - ChemBK. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]
- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Base Selection in Sulfonamide Synthesis with 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of Polyhalogenated Aryl Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The synthesis of novel sulfonamide derivatives is therefore a critical task in drug discovery and development. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride stands out as a valuable building block in this endeavor. Its unique polyhalogenated substitution pattern provides a scaffold for fine-tuning the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and target binding affinity.
However, the very features that make this reagent attractive also present specific challenges in synthesis. The strong electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the sulfonyl group, while the steric bulk around the reaction center can influence the accessibility for the incoming amine. Consequently, the judicious selection of a base is paramount to ensure a successful and high-yielding sulfonylation reaction.
This comprehensive guide provides a detailed exploration of the principles and practicalities of base selection for the synthesis of N-substituted-2-bromo-4,6-dichlorobenzenesulfonamides. We will delve into the mechanistic rationale, present detailed experimental protocols with different classes of bases, and offer insights into potential challenges and troubleshooting strategies.
The Crucial Role of the Base: A Mechanistic Perspective
The reaction of an amine with a sulfonyl chloride to form a sulfonamide is a classic nucleophilic acyl substitution.[1] The amine's nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride as a leaving group. Throughout this process, a stoichiometric amount of hydrochloric acid (HCl) is generated.
The primary role of the base in this reaction is to neutralize this HCl byproduct.[1] Failure to do so can have several detrimental effects:
-
Protonation of the Amine: The amine starting material can be protonated by the generated HCl, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.
-
Reaction Reversibility: In some cases, the reaction can be reversible. The presence of a strong acid can promote the hydrolysis of the sulfonamide product.
-
Side Reactions: Acid-sensitive functional groups on either the amine or the sulfonyl chloride can undergo degradation in the presence of HCl.
The choice of base, therefore, is not a trivial matter. It must be sufficiently basic to effectively scavenge the HCl but should not introduce unwanted side reactions.
Selecting the Optimal Base: A Multi-faceted Decision
The selection of the most appropriate base depends on several factors, including the nucleophilicity of the amine, the steric hindrance of both reactants, the desired reaction conditions (temperature, solvent), and the scale of the reaction. Broadly, bases for this transformation can be categorized into two main groups: organic tertiary amines and inorganic bases.
Organic Tertiary Amines: Homogeneous and Mild
Non-nucleophilic organic bases such as triethylamine (TEA) and pyridine are frequently employed in sulfonamide synthesis.[3] They offer the advantage of being soluble in common organic solvents, leading to homogeneous reaction mixtures which can be easier to monitor and control.
-
Triethylamine (TEA): A versatile and cost-effective choice, TEA (pKa of its conjugate acid ≈ 10.75 in water) is sufficiently basic to neutralize HCl.[4] Its steric bulk minimizes its potential to act as a nucleophile, which could otherwise lead to the formation of an undesired quaternary ammonium salt.
-
Pyridine: With a lower basicity (pKa of its conjugate acid ≈ 5.25), pyridine is a milder option. It can also act as a nucleophilic catalyst in some cases, activating the sulfonyl chloride towards nucleophilic attack. However, its strong odor and potential for side reactions with highly reactive sulfonyl chlorides warrant careful consideration.[5]
Inorganic Bases: Heterogeneous and Cost-Effective
Inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) offer a cost-effective and easily removable alternative to organic bases. These reactions are typically run in biphasic systems or with the base as a solid suspension.
-
Potassium Carbonate (K₂CO₃): A moderately strong base (pKa of its conjugate acid, HCO₃⁻, is ≈ 10.33), K₂CO₃ is a popular choice for its low cost and ease of removal by filtration.[6] It is particularly useful in polar aprotic solvents like acetone or acetonitrile, where it has limited solubility.[7][8]
-
Sodium Hydroxide (NaOH): A strong base, NaOH can be used in aqueous or biphasic (Schotten-Baumann) conditions.[9] This can be advantageous for large-scale syntheses where the product precipitates out of the aqueous phase. However, the high concentration of hydroxide ions can promote the hydrolysis of the sulfonyl chloride, reducing the yield.[9]
The following table provides a comparative overview of commonly used bases:
| Base | pKa of Conjugate Acid (approx.) | Typical Solvents | Key Advantages | Key Considerations |
| Triethylamine (TEA) | 10.75 (in H₂O)[4] | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Good solubility, non-nucleophilic, volatile for easy removal. | Can be challenging to remove completely from the product. |
| Pyridine | 5.25 (in H₂O) | Dichloromethane (DCM), Chloroform | Mild, can act as a catalyst.[5] | Strong odor, can be nucleophilic, lower basicity. |
| Potassium Carbonate (K₂CO₃) | 10.33 (for HCO₃⁻)[6] | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | Inexpensive, easily removed by filtration. | Heterogeneous reaction, may require longer reaction times. |
| Sodium Hydroxide (NaOH) | >14 (in H₂O) | Water, Biphasic systems | Very inexpensive, suitable for Schotten-Baumann conditions. | Can cause hydrolysis of the sulfonyl chloride.[9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a model sulfonamide, N-benzyl-2-bromo-4,6-dichlorobenzenesulfonamide, using both an organic and an inorganic base. These protocols are adapted from established procedures for structurally similar sulfonyl chlorides and should serve as a robust starting point for further optimization.[1][10]
Protocol 1: Synthesis using Triethylamine in Dichloromethane
This protocol is a versatile and widely applicable method for synthesizing a variety of sulfonamides under homogeneous conditions.
Materials:
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-2-bromo-4,6-dichlorobenzenesulfonamide.
Protocol 2: Synthesis using Potassium Carbonate in Acetone
This protocol offers a cost-effective and straightforward method with a simple workup, particularly suitable for larger scale reactions.
Materials:
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone
-
Deionized Water
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzylamine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Sulfonyl Chloride Addition: Dissolve 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous acetone and add it to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-18 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts using a Buchner funnel and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate to obtain the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed to yield the pure N-benzyl-2-bromo-4,6-dichlorobenzenesulfonamide.
Visualization of the Synthetic Workflow
To provide a clear overview of the decision-making process and the experimental steps, the following diagrams have been generated.
Caption: Decision flowchart for base selection in sulfonamide synthesis.
Caption: Comparative experimental workflows for sulfonamide synthesis.
Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. Below is a guide to common issues and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Amine is not sufficiently nucleophilic.3. Base is too weak or insufficient. | 1. Use fresh or newly purchased sulfonyl chloride; ensure anhydrous reaction conditions.[3]2. Increase reaction temperature; consider a more forcing solvent (e.g., DMF); for very weak nucleophiles, consider catalysis (e.g., with DMAP).3. Use a stronger base or increase the stoichiometry of the current base. |
| Formation of Multiple Products | 1. Reaction of the base with the sulfonyl chloride.2. Di-sulfonylation of a primary amine.3. Side reactions involving the halogen substituents on the aromatic ring. | 1. Use a more sterically hindered base like diisopropylethylamine (DIPEA).2. Use a controlled stoichiometry of the sulfonyl chloride (1.0 eq) and add it slowly to the amine solution.3. Use milder reaction conditions (lower temperature, less harsh base) to minimize the risk of nucleophilic aromatic substitution. |
| Difficult Purification | 1. Excess triethylamine or its hydrochloride salt remaining in the product.2. Product is highly soluble in the purification solvents. | 1. Ensure thorough aqueous washing during workup; co-evaporate the crude product with a high-boiling solvent like toluene to azeotropically remove residual TEA.2. Explore alternative purification techniques such as recrystallization or preparative HPLC. |
Conclusion: A Pathway to Successful Synthesis
The synthesis of sulfonamides from 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a readily achievable transformation when the appropriate reaction conditions are employed. The selection of the base is a critical parameter that can significantly impact the yield and purity of the desired product. By understanding the mechanistic role of the base and considering the properties of the amine substrate, researchers can confidently choose between an organic tertiary amine for homogeneous reactions or a cost-effective inorganic base for heterogeneous systems. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully navigate the synthesis of this important class of compounds, paving the way for the discovery of new and improved therapeutic agents.
References
-
European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]
-
National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]
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UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]
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Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Potassium Carbonate. Retrieved from [Link]
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Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]
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Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Retrieved from [Link]
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Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
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ECHA. (n.d.). Potassium carbonate - Registration Dossier. Retrieved from [Link]
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Filo. (2024). Write a reaction and reaction conditions When aniline reacts with bromine and benzoyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
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National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
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Journal of Pharmaceutical and Applied Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Retrieved from [Link]
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Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved from [Link]
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ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
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SciSpace. (n.d.). The reactivity of dichloromethane toward amines. Retrieved from [Link]
-
Ekeeda. (2020, January 12). Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12 [Video]. YouTube. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
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ACS Publications. (n.d.). Solubility of Potassium Carbonate and Potassium Hydrocarbonate in Methanol. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Application Notes and Protocols for the Work-up of Reactions Involving 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
Introduction: Navigating the Challenges of a Polysubstituted Sulfonylating Agent
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly reactive electrophile utilized in organic synthesis for the introduction of the 2-bromo-4,6-dichlorobenzenesulfonyl moiety. This functional group is of interest in the development of novel agrochemicals, pharmaceuticals, and materials due to the unique electronic and steric properties conferred by its halogenated aromatic ring. The synthesis of sulfonamides and sulfonate esters using this reagent is a common application.[1]
However, the very features that make this reagent valuable also present specific challenges during reaction work-up. The presence of multiple halogen substituents can influence the solubility of both the starting material and the resulting products, while the inherent reactivity of the sulfonyl chloride functional group necessitates careful quenching and purification strategies. These application notes provide a comprehensive guide to the effective work-up of reactions involving 2-Bromo-4,6-dichlorobenzenesulfonyl chloride, with a focus on ensuring product purity, maximizing yield, and maintaining a safe laboratory environment.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is paramount for its safe and effective use.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂BrCl₃O₂S | [2] |
| Molecular Weight | 324.41 g/mol | [2] |
| Appearance | White to cream crystals or powder | [2] |
| Melting Point | 40-52 °C | [2] |
| CAS Number | 351003-54-8 | [2] |
Safety Precautions:
-
Corrosivity: 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a corrosive substance. It can cause severe burns to the skin and eyes upon contact.
-
Moisture Sensitivity: This reagent reacts with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and 2-bromo-4,6-dichlorobenzenesulfonic acid. This hydrolysis is exothermic and can lead to a pressure buildup in sealed containers.
-
Handling: Always handle 2-Bromo-4,6-dichlorobenzenesulfonyl chloride in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidants.
General Reaction Work-up Workflow
The work-up procedure for reactions involving 2-Bromo-4,6-dichlorobenzenesulfonyl chloride can be systematically approached in three main stages: quenching, extraction, and purification. The specific details of each stage will depend on the nature of the product and the reaction solvent.
Caption: General workflow for the work-up of reactions with 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
Protocol 1: Quenching of the Reaction Mixture
The initial and most critical step in the work-up is the safe and complete quenching of any unreacted 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. The choice of quenching agent depends on the stability of the desired product.
Method A: Aqueous Quench (for base-stable products)
This is the most common method for quenching sulfonyl chloride reactions.
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the hydrolysis reaction.
-
Initial Quench: Slowly add deionized water or a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to the cooled and stirred reaction mixture. The use of a mild base helps to neutralize the HCl and sulfonic acid byproducts.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.
Method B: Alcoholic Quench (for base-sensitive products)
If the product is sensitive to aqueous base, an alcoholic quench can be employed.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition of Alcohol: Slowly add a simple alcohol, such as methanol or ethanol. The sulfonyl chloride will react to form the corresponding sulfonate ester, which may be easier to separate during purification.
-
Follow-up with Aqueous Wash: After the initial quench with alcohol, an aqueous work-up can often be performed to remove water-soluble byproducts.
Protocol 2: Extractive Work-up for Sulfonamide Synthesis
The synthesis of sulfonamides from amines and 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a primary application. The work-up aims to separate the sulfonamide product from unreacted amine, the hydrochloride salt of the amine, and the sulfonic acid byproduct.
-
Solvent Addition: After quenching, dilute the reaction mixture with an appropriate organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.[3]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl).[4] This step protonates any unreacted amine, making it water-soluble and thus transferring it to the aqueous layer.
-
Basic Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This will neutralize any remaining acidic species and remove the 2-bromo-4,6-dichlorobenzenesulfonic acid byproduct.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[3] This helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
Protocol 3: Purification of the Crude Product
The final step is the purification of the crude product to obtain the desired compound in high purity. The choice between recrystallization and column chromatography depends on the physical properties of the product and the nature of the impurities.
Caption: Decision tree for choosing a purification method.
Method A: Recrystallization
Recrystallization is often the most efficient method for purifying solid sulfonamides.
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for sulfonamides include ethanol/water, ethyl acetate/hexanes, or acetone/water.[5][6]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Method B: Column Chromatography
If the product is an oil or if recrystallization is ineffective, purification by column chromatography is necessary.
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Loading and Elution: Load the crude product onto the column and elute with the solvent system, collecting fractions.
-
Analysis and Concentration: Analyze the collected fractions by TLC, combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Emulsion formation during extraction | High concentration of salts or polar byproducts. | Add brine to the separatory funnel to help break the emulsion. If the problem persists, filter the entire mixture through a pad of Celite. |
| Low recovery after recrystallization | The product is too soluble in the chosen solvent, or too much solvent was used. | Re-evaluate the solvent system. Concentrate the mother liquor and attempt a second recrystallization. |
| Product co-elutes with impurities during chromatography | The polarity of the product and impurity are too similar. | Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina). |
| Persistent presence of starting sulfonyl chloride | Incomplete quenching. | Increase the stirring time during the quenching step. Ensure the quenching agent is added in sufficient excess. |
References
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. (2010). UCL Discovery. Retrieved from [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10638–10641. [Link]
-
Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction. (2008). Organic Process Research & Development, 12(5), 892-896. [Link]
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Toste, F. D., & Still, W. C. (2002). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. Synlett, (2), 329-331. [Link]
-
Organic Syntheses Procedure. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Haj Hossen, M., et al. (2020). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Pharmaceutical Sciences, 26(4), 331-341. [Link]
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. (1998). Google Patents.
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Sussex Drug Discovery Centre. (2015, November 30). Aryl Sulfonamides made easy. WordPress.com. [Link]
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Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic letters, 17(12), 3054–3057. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 16(5), 3853–3865. [Link]
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic letters, 17(12), 3054–3057. [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
Introduction: Strategic Importance of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride in Drug Discovery
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry. Its trifunctional nature, featuring a reactive sulfonyl chloride group and a strategically halogenated phenyl ring, provides chemists with a versatile scaffold for the synthesis of novel therapeutic agents. The sulfonamide linkage, readily formed from the corresponding sulfonyl chloride, is a privileged moiety in drug design, appearing in a wide array of approved drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of 2-bromo-4,6-dichlorobenzenesulfonyl chloride allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity, making it an invaluable tool for lead optimization in drug discovery programs.[1]
This comprehensive guide provides detailed protocols for the large-scale synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride and its subsequent application in the preparation of sulfonamide derivatives. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on scalability, safety, and reproducibility.
Large-Scale Synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
The most robust and scalable method for the synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a modified Sandmeyer-type reaction, commencing from the readily available 2-bromo-4,6-dichloroaniline.[3] This multi-step, one-pot synthesis involves the diazotization of the aniline to form a stable diazonium salt, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate to introduce the sulfonyl chloride functionality.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-stage process: the formation of the diazonium salt and its subsequent conversion to the sulfonyl chloride.
Caption: Workflow for the synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
Detailed Large-Scale Synthesis Protocol
This protocol is adapted from a similar procedure for the synthesis of 2-bromobenzenesulfonyl chloride and is suitable for scaling.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Moles | Purity |
| 2-Bromo-4,6-dichloroaniline | 240.91 | 240.9 g | 1.0 | >98% |
| Concentrated Hydrochloric Acid | 36.46 | ~333 mL | ~4.0 | 37% |
| Sodium Nitrite (NaNO₂) | 69.00 | 72.5 g | 1.05 | >99% |
| Water (deionized) | 18.02 | As needed | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 238 g (142 mL) | 2.0 | >99% |
| Cuprous Chloride (CuCl) | 98.99 | ~10 g | ~0.1 | >97% |
| Ethyl Acetate | 88.11 | As needed | - | ACS grade |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Saturated Sodium Chloride Solution | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Granular |
Protocol:
Part 1: Diazotization
-
To a multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-bromo-4,6-dichloroaniline (240.9 g, 1.0 mol), concentrated hydrochloric acid (333 mL, ~4.0 mol), and water (333 mL).
-
Cool the resulting suspension to between -5 °C and 0 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in water (200 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension via the addition funnel, maintaining the internal temperature below 0 °C. Vigorous stirring is essential during this step.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at the same temperature to ensure complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.
Part 2: Sulfonyl Chloride Formation
-
In a separate, well-ventilated reaction vessel, carefully add thionyl chloride (238 g, 2.0 mol) to water (500 mL) dropwise with cooling to maintain a temperature around 0 °C. This step generates sulfur dioxide in situ.
-
To this solution, add cuprous chloride (10 g, ~0.1 mol) and cool the mixture to -5 °C.
-
Slowly add the previously prepared diazonium salt solution to the thionyl chloride/cuprous chloride mixture in batches or via a peristaltic pump. Maintain the reaction temperature between -5 °C and 0 °C. Nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to proceed overnight at the same temperature.
Part 3: Work-up and Purification
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (300 mL), water (300 mL), and saturated sodium chloride solution (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
-
For purification, the crude product can be recrystallized from a suitable solvent system such as hexanes/ethyl acetate or purified by flash column chromatography.
Expected Yield: 75-85%
Application in Sulfonamide Synthesis
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is an excellent electrophile for the synthesis of a diverse range of sulfonamides through reaction with primary or secondary amines.[1] This reaction is a cornerstone of medicinal chemistry for the rapid generation of compound libraries for biological screening.[2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of the chloride leaving group, followed by deprotonation of the nitrogen by a base, yields the stable sulfonamide product.[1]
Caption: Mechanism of sulfonamide formation.
General Protocol for Sulfonamide Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-4,6-dichlorobenzenesulfonyl chloride | 324.39 | 1.0 eq | - |
| Amine (primary or secondary) | - | 1.1 eq | - |
| Triethylamine (or other suitable base) | 101.19 | 1.5 eq | - |
| Dichloromethane (or other suitable solvent) | 84.93 | - | - |
Protocol:
-
In a round-bottom flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Safety Precautions
2-Bromo-4,6-dichlorobenzenesulfonyl Chloride:
-
Hazards: Corrosive. Causes severe skin burns and eye damage. Moisture sensitive.[5]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from moisture.
Diazonium Salts:
-
Hazards: Potentially explosive, especially when dry. Thermally unstable.[7]
-
Handling: Always handle in solution and at low temperatures (typically < 5 °C). Avoid friction and shock. Use appropriate shielding.[7]
Thionyl Chloride:
-
Hazards: Highly corrosive and toxic. Reacts violently with water.
-
Handling: Handle in a fume hood with appropriate PPE. Avoid contact with moisture.
References
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-
(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])
-
Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (URL: [Link])
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (URL: not available)
-
145 3. Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary - Sciencemadness.org. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
- US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google P
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Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development - Theses. (URL: [Link])
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
- Synthesis of sulfonyl chloride substr
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (URL: [Link])
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BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov. (URL: [Link])
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - DSpace@MIT. (URL: [Link])
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (URL: [Link])
-
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (URL: [Link])
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Troubleshooting & Optimization
Navigating the Reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. This guide is designed to provide you, our fellow researchers, with in-depth technical assistance and troubleshooting advice for your experiments involving this highly reactive sulfonylating agent. As Senior Application Scientists, we understand the nuances and challenges that can arise in the lab. This resource is structured to anticipate your questions and provide clear, actionable solutions to common and uncommon side reactions encountered when using 2-Bromo-4,6-dichlorobenzenesulfonyl chloride with a variety of nucleophiles.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about 2-Bromo-4,6-dichlorobenzenesulfonyl chloride and its general reactivity.
Q1: What are the primary reactivity features of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride?
A1: 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly electrophilic reagent due to the presence of three electron-withdrawing halogen substituents on the benzene ring. The sulfonyl chloride group is the primary site of nucleophilic attack. However, the two chlorine atoms in the ortho positions create significant steric hindrance around the sulfur atom, which can influence reaction rates and the feasibility of reactions with bulky nucleophiles.[1]
Q2: What are the most common nucleophiles used with this reagent?
A2: The most common nucleophiles are primary and secondary amines (to form sulfonamides) and alcohols (to form sulfonate esters). Thiols and phenols are also used to generate the corresponding thioesters and phenolic sulfonate esters. The success of these reactions often depends on the steric bulk of the nucleophile and the reaction conditions employed.
Q3: Is 2-Bromo-4,6-dichlorobenzenesulfonyl chloride sensitive to moisture?
A3: Yes, it is highly sensitive to moisture.[2][3][4] Hydrolysis is a common side reaction where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid, 2-Bromo-4,6-dichlorobenzenesulfonic acid. This side product can complicate purification and reduce the yield of your desired product. Therefore, all reactions should be carried out under anhydrous conditions.
Q4: How does the bromine atom at the 4-position affect reactivity?
A4: The bromine atom at the para-position is an electron-withdrawing group, which further increases the electrophilicity of the sulfonyl chloride group. This can lead to faster reaction rates compared to non-halogenated analogs. However, its electronic effect is generally less pronounced than the steric influence of the ortho-chloro substituents.
Troubleshooting Guide: Common Side Reactions and Solutions
This section delves into specific issues you might encounter during your experiments and provides practical advice to overcome them.
Issue 1: Low or No Yield of the Desired Product
Scenario 1a: Reaction with sterically hindered amines or alcohols.
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Problem: You are reacting 2-Bromo-4,6-dichlorobenzenesulfonyl chloride with a bulky secondary amine or a tertiary alcohol and observe a low conversion to the desired sulfonamide or sulfonate ester.
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Root Cause: The significant steric hindrance from the two ortho-chloro substituents on the sulfonyl chloride, combined with the bulk of the nucleophile, can prevent the nucleophile from effectively attacking the electrophilic sulfur atom.
-
Solutions:
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Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
-
Use a Less Hindered Base: If using a bulky amine base like triethylamine, consider switching to a smaller, non-nucleophilic base such as pyridine or 2,6-lutidine.[5]
-
Prolonged Reaction Time: Sterically hindered reactions often require longer reaction times to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.
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Alternative Reagents: In some cases, a less hindered sulfonylating agent may be necessary if the steric clash is too severe.
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Scenario 1b: Reaction with electron-deficient amines.
-
Problem: Your reaction with an aniline bearing electron-withdrawing groups is sluggish or fails to proceed.
-
Root Cause: The nucleophilicity of the amine is significantly reduced by the electron-withdrawing substituents, making it a poor nucleophile for the sterically hindered sulfonyl chloride.
-
Solutions:
-
Use a Stronger, Non-Nucleophilic Base: A base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective in deprotonating the amine to increase its nucleophilicity without competing in the reaction.
-
Higher Temperatures: As with steric hindrance, increased temperature can help drive the reaction forward.
-
Catalyst: In some cases, the addition of a catalyst like DMAP (4-Dimethylaminopyridine) can facilitate the reaction, though care must be taken as it can also promote side reactions.
-
Issue 2: Formation of Multiple Products
Scenario 2a: Reaction with primary amines leading to double sulfonylation.
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Problem: You observe a significant amount of a bis-sulfonylated product (a sulfonyl imide) in your reaction with a primary amine.
-
Root Cause: After the initial formation of the sulfonamide, the resulting sulfonamide nitrogen can be deprotonated by the base and react with a second molecule of the sulfonyl chloride. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction is run at high temperatures for extended periods.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.
-
Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.
-
Scenario 2b: Competing reactions with multifunctional nucleophiles.
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Problem: You are using a nucleophile with multiple reactive sites (e.g., an amino alcohol or an aminothiol) and obtain a mixture of products where the sulfonyl group has reacted at different positions.
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Root Cause: The relative nucleophilicity of the different functional groups determines the major product. Generally, for amino alcohols, the amine is more nucleophilic than the alcohol and will react preferentially. However, this selectivity can be influenced by reaction conditions.
-
Solutions:
-
pH Control: The nucleophilicity of amines is pH-dependent. At low pH, the amine is protonated and non-nucleophilic, which could favor reaction at the alcohol. Conversely, at higher pH, the amine is deprotonated and more nucleophilic.
-
Protecting Groups: The most reliable method to ensure regioselectivity is to use protecting groups. For example, protect the amine as a carbamate (e.g., Boc) to direct the reaction to the alcohol, and then deprotect the amine.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity.
-
-
Chemoselectivity in Reactions with Amino Alcohols and Aminothiols:
-
Amino Alcohols: In most cases, the amine functionality is significantly more nucleophilic than the alcohol. Therefore, N-sulfonylation is the expected major product. To favor O-sulfonylation, the amine must be protected.
-
Aminothiols: Thiols are generally more nucleophilic than amines. Therefore, S-sulfonylation is often the kinetically favored product. However, the resulting thioester may be labile, and under thermodynamic control, migration to the more stable sulfonamide (N-sulfonylation) can occur.
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Issue 3: Presence of Impurities After Work-up
Scenario 3a: Contamination with 2-Bromo-4,6-dichlorobenzenesulfonic acid.
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Problem: Your final product is contaminated with the sulfonic acid hydrolysis product.
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Root Cause: Exposure of the unreacted sulfonyl chloride to water during the reaction or work-up.
-
Solutions:
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Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Aqueous Work-up: During the work-up, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the sulfonic acid, making it water-soluble and allowing it to be extracted into the aqueous phase. Be cautious, as this can also hydrolyze any remaining sulfonyl chloride. A safer approach is to quench the reaction with a scavenger for the unreacted sulfonyl chloride before adding water.
-
Scenario 3b: Difficulty in removing unreacted 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
-
Problem: The unreacted sulfonyl chloride is co-eluting with your product during chromatography.
-
Root Cause: The starting material and the product may have similar polarities.
-
Solutions:
-
Scavenger Resins: Use a scavenger resin with a nucleophilic group (e.g., an amine-functionalized resin) to react with the excess sulfonyl chloride. The resin can then be filtered off.
-
Quenching with a Simple Nucleophile: Add a small amount of a simple, highly reactive nucleophile (e.g., a primary amine like n-butylamine) at the end of the reaction to consume the remaining sulfonyl chloride. The resulting sulfonamide will have a different polarity and be easier to separate.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Experimental Protocols
Here are some detailed protocols for common reactions and work-up procedures.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 mmol) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane or THF, 10 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.1 mmol) in the same anhydrous solvent (5 mL). Add the sulfonyl chloride solution dropwise to the amine solution over 15-20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding a scavenger amine (e.g., a few drops of n-butylamine) and stirring for 30 minutes.
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous sodium bicarbonate solution (to remove any sulfonic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester from an Alcohol
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 mmol) and a non-nucleophilic base (e.g., pyridine, 1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Reaction: Cool the solution to 0 °C. Add 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.2 mmol) portion-wise over 10 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C to room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Relative Reactivity of Nucleophiles and Potential Side Products
| Nucleophile Type | General Reactivity | Common Side Products | Mitigation Strategies |
| Primary Amines | High | Double sulfonylation (sulfonyl imide) | Use a slight excess of the amine; slow addition of sulfonyl chloride. |
| Secondary Amines | Moderate to High | Incomplete reaction with bulky amines | Increase temperature; use a less hindered base. |
| Alcohols | Moderate | Incomplete reaction with hindered alcohols | Increase temperature; use a stronger base. |
| Phenols | Moderate | Slower reaction rates than aliphatic alcohols | Use a stronger base to form the phenoxide. |
| Thiols | High | Over-oxidation of the thiol; disulfide formation | Careful control of reaction conditions; use of a non-oxidizing base. |
| Water | High | Hydrolysis to sulfonic acid | Use anhydrous conditions. |
Visualizations
Diagram 1: General Reaction Mechanism
Caption: General mechanism of nucleophilic attack on 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Fisher Scientific. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. [Link]
-
Oakwood Chemical. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. [Link]
-
ChemBK. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240*. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Buchwald, S. L., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(17), 4502–4505*. [Link]
-
Sharma, P., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 293-299*. [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315*. [Link]
Sources
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride Reactions
Welcome to the Technical Support Center for reactions involving 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying the resulting sulfonamide products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesized compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of products from reactions with 2-bromo-4,6-dichlorobenzenesulfonyl chloride.
Q1: What are the most common products formed in reactions with 2-Bromo-4,6-dichlorobenzenesulfonyl chloride?
The most prevalent reaction is the formation of sulfonamides when 2-Bromo-4,6-dichlorobenzenesulfonyl chloride reacts with primary or secondary amines.[1][2] The sulfonyl chloride group is highly reactive towards nucleophilic amines, leading to the formation of a stable S-N bond.
Q2: What are the typical impurities I might encounter?
Common impurities can include:
-
Unreacted 2-Bromo-4,6-dichlorobenzenesulfonyl chloride: Due to its moisture sensitivity, this starting material can be challenging to handle.[3][4]
-
Hydrolysis product (2-Bromo-4,6-dichlorobenzenesulfonic acid): The sulfonyl chloride is susceptible to hydrolysis, especially if water is present in the reaction mixture.[5]
-
Excess amine: Often, an excess of the amine is used to drive the reaction to completion.
-
Amine hydrochloride salt: If a base like triethylamine or pyridine is used to scavenge the HCl byproduct, the corresponding hydrochloride salt will be formed.[2]
-
Side-products from complex substrates: If the amine substrate contains other reactive functional groups, side reactions may occur.
Q3: What are the primary purification techniques for the resulting sulfonamides?
The most common and effective purification methods are:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline solids. Solvent choice is critical and often involves polar solvents or solvent mixtures.[6][7]
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired sulfonamide from unreacted starting materials and byproducts.[8]
-
Aqueous Workup/Extraction: This is a crucial first step to remove water-soluble impurities like amine salts and the sulfonic acid byproduct.[9]
Q4: How can I monitor the purity of my product during purification?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the desired product and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[12]
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: Low Yield After Aqueous Workup
Q: I'm losing a significant amount of my product during the extraction/washing steps. What could be the cause and how can I fix it?
A: This is a common issue often related to the solubility of your sulfonamide.
-
Causality: While many sulfonamides have low water solubility, those with additional polar functional groups may exhibit partial solubility in the aqueous layer, especially if the pH is not controlled. Also, premature precipitation of the product at the interface of the organic and aqueous layers can lead to losses during separation.
-
Troubleshooting Steps:
-
pH Adjustment: Before extraction, ensure the aqueous layer is neutral or slightly acidic. If the reaction was run under basic conditions, the sulfonamide might be deprotonated and more water-soluble. Neutralizing with a dilute acid (e.g., 1M HCl) will protonate the sulfonamide, reducing its aqueous solubility.
-
Brine Wash: After washing with aqueous solutions, perform a final wash with saturated sodium chloride solution (brine). This helps to decrease the solubility of the organic product in the aqueous layer and aids in breaking up emulsions.
-
Back-Extraction: If you suspect significant product loss to the aqueous layer, you can perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent.
-
Solvent Choice: Ensure you are using an appropriate organic solvent for extraction. Dichloromethane and ethyl acetate are common choices.
-
Problem 2: Oiling Out During Recrystallization
Q: My product is separating as an oil instead of forming crystals during recrystallization. What's going wrong?
A: "Oiling out" is a frequent challenge in the crystallization of crude products.[7]
-
Causality: This phenomenon typically occurs when the melting point of the impure solid is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, depressing the melting point of the mixture.[7] The product comes out of solution above its melting point.
-
Troubleshooting Steps:
-
Lower the Crystallization Temperature: After dissolving your compound in the minimum amount of hot solvent, allow it to cool more slowly. You can do this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.[7]
-
Change the Solvent System:
-
If the current solvent is too nonpolar, try a more polar solvent.
-
Often, a solvent mixture is more effective. For sulfonamides, mixtures like ethanol/water or isopropanol/water can be successful.[7] Dissolve the compound in the better solvent (e.g., ethanol) and then add the poorer solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the better solvent to redissolve the solid and allow it to cool slowly.
-
-
Preliminary Purification: If the crude product is very impure, "oiling out" is more likely. Consider a preliminary purification step, such as a quick filtration through a silica gel plug, before attempting recrystallization.[7]
-
Induce Crystallization: If an oil forms, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface or by adding a seed crystal of the pure compound.[7]
-
Problem 3: Product Co-elutes with Impurities During Column Chromatography
Q: I'm having trouble separating my sulfonamide from a persistent impurity using column chromatography. How can I improve the separation?
A: Achieving good separation on a silica gel column requires careful optimization of the mobile phase.
-
Causality: Co-elution occurs when the polarity of the desired product and the impurity are very similar, causing them to travel down the column at nearly the same rate. The unreacted sulfonyl chloride or related byproducts can sometimes have similar polarities to the sulfonamide product.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis: Use TLC to test a variety of solvent systems with different polarities. A good solvent system will give your product an Rf value of around 0.3-0.4 and show good separation from the impurity.
-
Solvent Mixtures: Instead of a single solvent, try binary or even ternary solvent systems. For example, a mixture of hexane/ethyl acetate is common. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can fine-tune the separation.
-
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't work, try a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar compounds and then the more polar ones with better resolution.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Check for Reactivity on Silica: Although less common, some compounds can react or decompose on acidic silica gel. In such cases, using neutral or basic alumina, or deactivated silica gel might be necessary.
-
Problem 4: Persistent Color in the Final Product
Q: My final product has a yellow or brown tint that I can't remove. What is the source of this color and how do I get rid of it?
A: Colored impurities are common in many organic reactions and can be challenging to remove.
-
Causality: The color can originate from the degradation of starting materials or reagents, or from the formation of minor, highly conjugated byproducts during the reaction.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, you can add a small amount of activated charcoal.[6] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. After a brief heating period, the charcoal is removed by hot filtration through a fluted filter paper or a pad of Celite.
-
Recrystallization Solvent: Ensure the solvent used for recrystallization is pure and colorless.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is often the best way to remove colored impurities. The colored band is often visible on the column, allowing for its separation from the desired product.
-
Oxidative Impurities: Sometimes, colored impurities are the result of oxidation. Storing the product under an inert atmosphere (like nitrogen or argon) and in the dark can help prevent discoloration over time.
-
III. Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol describes a standard procedure for the initial purification of a sulfonamide product from the reaction mixture.
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, slowly pour the mixture into a separatory funnel containing deionized water.
-
Extraction: If the product is in an organic solvent, add more of the same solvent to the separatory funnel to ensure a sufficient volume for extraction. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Washing:
-
Drain the organic layer into a clean flask.
-
Return the organic layer to the separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, including the 2-bromo-4,6-dichlorobenzenesulfonic acid byproduct.
-
Finally, wash with brine to remove excess water from the organic layer.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization of a Sulfonamide
This protocol provides a step-by-step guide for purifying a solid sulfonamide by recrystallization.[7]
-
Solvent Selection: Choose an appropriate solvent or solvent system in which the sulfonamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7] Ethanol, isopropanol, or their aqueous mixtures are often good starting points.[6][7]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[7]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[7] To maximize the yield, the flask can then be placed in an ice bath.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
IV. Data Presentation
Table 1: Common Solvents for Sulfonamide Purification
| Purification Step | Solvent/Solvent System | Purpose |
| Extraction | Dichloromethane, Ethyl Acetate | To separate the product from aqueous-soluble impurities. |
| Recrystallization | Ethanol, Isopropanol, Ethanol/Water, Isopropanol/Water | To obtain a highly pure crystalline product.[6][7] |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | To separate compounds based on polarity.[8] |
V. Visualizations
Caption: General purification workflow for sulfonamides.
Caption: Troubleshooting guide for recrystallization issues.
VI. References
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Available from: [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Available from: [Link]
-
Fahrni, C. J. (2021). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. Available from: [Link]
-
Lange, N. A., & Reed, W. R. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office. Available from:
-
Saya's World of Chemistry. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. YouTube. Available from: [Link]
-
Wallace, T. J. (1964). Purification of sulfonic acids. U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office. Available from:
-
Reddy, P. V. G., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 8(17), 3813–3815. Available from: [Link]
-
Taneja, A., & Sharma, S. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 96(12), 1631-1641. Available from: [Link]
-
Moody, C. J., & Rees, C. W. (Eds.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
Wiest, O., et al. (2020). A) Derivatization of complex sulfonamides through the parent sulfonyl... ResearchGate. Available from: [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. United States Department of Agriculture. Available from: [Link]
-
Wu, M., Wu, C., & Zhao, L. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available from: [Link]
-
Munro, I. C., et al. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 65(4), 815–824. Available from: [Link]
-
Morgan, D. G., et al. (1996). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 121(8), 1071-1076. Available from: [Link]
-
Carey, J. S., et al. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(2), 205–215. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
-
Pinto, C. G., et al. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Chromatography A, 1729, 465057. Available from: [Link]
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LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts. Available from: [Link]
-
Rovis, T. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available from: [Link]
-
Baran, P. S., & O'Brien, A. G. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9204–9208. Available from: [Link]
-
Hu, Y., et al. (2018). Occurrence and removal of sulfonamide antibiotics and antibiotic resistance genes in conventional and advanced drinking water treatment processes. Journal of Hazardous Materials, 360, 364-372. Available from: [Link]
-
Taylor, L. T., & Chang, C. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]
-
Neal, M. P. Jr. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Radiographics, 8(5), 993-996. Available from: [Link]
-
Saskia, K. (n.d.). 10.7. Reaction: Sulfonation. In Introduction to Organic Chemistry. Saskoer.ca. Available from: [Link]
-
Al-Khayat, M. A., & Al-Kindy, S. M. (2002). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of separation science, 25(1-2), 85–90. Available from: [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available from: [Link]
-
ChemBK. (2024, April 10). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Available from: [Link]
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available from: [Link]
-
CN103351315A - General preparation method of sulfonyl chloride. (2013). Google Patents. Available from:
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El-Faham, A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. Available from: [Link]
-
Fisher Scientific. (n.d.). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. Available from: [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. Available from: [Link]
-
Clark, J. (2015). acyl chlorides with ammonia or primary amines. Chemguide. Available from: [Link]
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- 12. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis and Optimization of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride
Welcome to the technical support center for the synthesis and handling of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory, providing in-depth, field-proven insights to help you optimize your reaction outcomes. Our focus is on the causality behind experimental choices, ensuring you not only execute procedures but also understand the critical parameters that govern success.
Synthesis Overview: The Sandmeyer Approach
The most reliable and widely adopted method for preparing 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a modified Sandmeyer reaction.[1] This pathway begins with the diazotization of 4-Bromo-2,6-dichloroaniline, followed by a copper(I)-catalyzed reaction with sulfur dioxide.[1][2] Precise control over temperature and reaction conditions is paramount for achieving high yield and purity.
Foundational Experimental Protocol
This protocol serves as our baseline for discussion. Subsequent troubleshooting and FAQ sections will refer back to these fundamental steps.
Step 1: Diazotization of 4-Bromo-2,6-dichloroaniline
-
To a suspension of 4-Bromo-2,6-dichloroaniline (1.0 equiv) in a suitable acidic medium (e.g., a mixture of acetic acid and concentrated HCl), cool the mixture to between -5 °C and 0 °C in an ice-salt or acetone/ice bath.[2] Maintaining this low temperature is critical to ensure the stability of the diazonium salt intermediate.[1][3]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature does not rise above 0 °C.[2][4]
-
Stir the resulting suspension vigorously at this temperature for approximately 1 hour to ensure complete formation of the diazonium salt.[2] The mixture should become a clear, pale yellow solution.
Step 2: Sulfonyl Chloride Formation (Sandmeyer Reaction)
-
In a separate reaction vessel, prepare a suspension of copper(I) chloride (0.1 equiv) in a solvent like acetic acid, saturated with sulfur dioxide gas.[1][2] Alternatively, liquid sulfur dioxide can be used.[2] This mixture should also be pre-cooled to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl mixture via an addition funnel over 20-30 minutes.[2] Vigorous stirring and careful monitoring of gas evolution (N₂) are essential. The temperature must be strictly maintained at or below 5 °C to prevent uncontrolled decomposition.[1]
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, followed by gradual warming to room temperature. The reaction can be monitored by TLC or LC-MS until the diazonium intermediate is consumed.
Step 3: Work-up and Purification
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).[4]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally, brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, often an oil or a light-colored solid, can be purified by flash chromatography (e.g., hexanes/ethyl acetate gradient) or recrystallization to yield pure 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.[2]
Caption: High-level workflow for the synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Issue 1: Very Low or No Product Yield
-
Question: My reaction has failed or the yield is less than 20%. I've followed the protocol, but something is wrong. What are the most likely causes and how can I fix this?
-
Answer: A significant loss of yield almost always points to the decomposition of the highly unstable diazonium salt intermediate.
-
Causality: Aryl diazonium salts are notoriously thermally unstable. If the temperature during diazotization or the subsequent Sandmeyer addition rises above 5-10 °C, the C-N bond cleaves, releasing nitrogen gas prematurely and forming a highly reactive aryl cation.[1] This cation will then react non-selectively with any available nucleophile (water, chloride, etc.), leading to a mixture of byproducts instead of the desired sulfonyl chloride.
-
Troubleshooting & Optimization:
-
Verify Thermometry: Ensure your thermometer is calibrated and placed correctly to measure the internal reaction temperature, not the bath temperature.
-
Aggressive Cooling: Use an ice-salt or a cryo-cool unit to maintain a consistent temperature between -5 °C and 0 °C. Do not rely on a simple ice bath, which may only reach 0-2 °C.
-
Slow Reagent Addition: The addition of sodium nitrite is exothermic. Add the solution very slowly, drop-by-drop, to the vortex of a vigorously stirred solution to dissipate heat effectively. The same principle applies when adding the diazonium salt to the SO₂/CuCl mixture.[2]
-
Reagent Quality: Ensure the starting aniline is pure and the sodium nitrite has not degraded. Use freshly opened or properly stored reagents.
-
-
Issue 2: Product is Contaminated with a Water-Soluble Impurity
-
Question: After work-up, my crude product shows a baseline spot on a silica TLC plate and my yield is low. What is this impurity and how do I prevent it?
-
Answer: You are likely observing the formation of 2-Bromo-4,6-dichlorobenzenesulfonic acid, the hydrolysis product of your target compound.
-
Causality: Sulfonyl chlorides are highly electrophilic and susceptible to nucleophilic attack by water.[1] This hydrolysis is often accelerated by residual acid from the reaction. During an aqueous work-up, especially if it is slow or performed at room temperature, a significant portion of the product can be lost to hydrolysis.[1] The resulting sulfonic acid is highly polar and often water-soluble, making it difficult to extract and leading to perceived yield loss.
-
Troubleshooting & Optimization:
-
Cold & Fast Work-up: All work-up steps must be performed quickly and at low temperatures. Use ice-cold water for quenching and pre-chilled solutions for washing. Minimize the time the organic layer is in contact with aqueous phases.
-
Minimize Water: An important factor is minimizing the water content in the system throughout the reaction.[1]
-
Efficient Neutralization: Ensure the sodium bicarbonate wash is sufficient to neutralize all acids, but perform it quickly to avoid base-catalyzed hydrolysis of the sulfonyl chloride.
-
Anhydrous Conditions: The product is moisture-sensitive.[5] After purification, store it in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[6][7]
-
-
Issue 3: Presence of an Unexpected, Less-Polar Impurity
-
Question: My NMR/MS analysis shows a significant impurity that appears to be 1-Bromo-2,4,6-trichlorobenzene. Where does this come from?
-
Answer: This is a classic Sandmeyer side product arising from the competitive reaction of the diazonium salt with the chloride ions from your acid and copper salt.
-
Causality: The Sandmeyer reaction mechanism involves a complex cycle with copper. While the intended pathway is reaction with SO₂, the diazonium salt can also react with the chloride from CuCl or HCl to undergo a chloro-de-diazoniation, replacing the -N₂⁺ group with a -Cl atom.[1]
-
Troubleshooting & Optimization:
-
Catalyst Loading: While catalytic CuCl is required, using a large excess can sometimes favor the competing chloride addition. Use the recommended catalytic amount (e.g., 0.02-0.1 equivalents).[1]
-
SO₂ Saturation: Ensure the reaction medium is fully saturated with sulfur dioxide before and during the addition of the diazonium salt. This maximizes the concentration of the desired reactant (SO₂) relative to competing nucleophiles.
-
Temperature Control: As with yield issues, poor temperature control can lead to more side reactions. A stable, low-temperature environment favors the desired reaction pathway.
-
-
Sources
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Technical Support Center: Purification Strategies for Reactions Involving 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
Welcome to the technical support center for professionals utilizing 2-Bromo-4,6-dichlorobenzenesulfonyl chloride in their synthetic workflows. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-tested protocols for the effective removal of unreacted sulfonyl chloride and its byproducts from your product mixture. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific application.
Understanding the Challenge
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly reactive electrophile, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters. However, its high reactivity also presents a significant challenge during reaction workup. Unreacted starting material and its primary hydrolysis byproduct, 2-bromo-4,6-dichlorobenzenesulfonic acid, can contaminate the desired product, complicating purification and potentially impacting downstream applications. The key to a successful purification lies in a well-designed quenching and extraction strategy that leverages the chemical differences between your product, the unreacted sulfonyl chloride, and its sulfonic acid byproduct.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My aqueous work-up isn't completely removing the unreacted sulfonyl chloride. What could be wrong?
A1: This is a common issue. Aryl sulfonyl chlorides can exhibit surprising hydrolytic stability, especially in biphasic systems where mass transfer is limited.[1] Simply washing with water or a basic solution may not be sufficient to fully hydrolyze the unreacted reagent.
-
Troubleshooting Steps:
-
Increase Stirring Time and Intensity: Vigorous stirring is crucial to maximize the interfacial contact between the organic and aqueous phases, accelerating hydrolysis.
-
Consider a Nucleophilic Quench: Before your aqueous wash, add a small amount of a simple amine (like a few drops of triethylamine) or an alcohol (like methanol) to the reaction mixture.[1] These will react much faster with the sulfonyl chloride than water, converting it to a more easily separable sulfonamide or sulfonate ester.
-
Check Your Solvent System: If you are using a non-polar organic solvent like dichloromethane (DCM), the solubility of water in the organic phase is very low, hindering the hydrolysis.[1] Consider increasing the volume of the aqueous phase and allowing for longer stirring times.
-
Q2: I've performed a basic wash (e.g., with NaOH or NaHCO₃), but I'm still seeing impurities. Why?
A2: A basic wash is excellent for removing the acidic byproduct, 2-bromo-4,6-dichlorobenzenesulfonic acid, by converting it to its highly water-soluble salt. However, it may not be sufficient to hydrolyze all of the unreacted sulfonyl chloride.
-
Expert Insight: The goal of the basic wash is primarily to remove the sulfonic acid. Relying on it to also quench the sulfonyl chloride can be inefficient. A better approach is to think of quenching and extraction as two distinct, sequential steps.
Q3: When should I consider using a scavenger resin?
A3: Scavenger resins are a powerful tool, particularly in the following scenarios:[1]
-
When your desired product is sensitive to aqueous or basic conditions.
-
When standard liquid-liquid extractions fail to provide the desired purity.
-
For high-throughput or parallel synthesis, where simplifying the workup process is a priority.
-
Aminomethylated or trisamine resins are particularly effective at scavenging electrophiles like sulfonyl chlorides.[2][3]
In-Depth Troubleshooting and Purification Protocols
Protocol 1: Enhanced Aqueous Workup for Base-Stable Products
This protocol is the first line of defense when your desired product is stable to aqueous base. It involves a deliberate quenching step followed by a standard liquid-liquid extraction.
Step-by-Step Methodology:
-
Cool the Reaction: Once your reaction is complete, cool the mixture to 0 °C in an ice bath. This helps to control any exotherm during the quenching process.[1]
-
Quench: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Continue stirring for at least 30-60 minutes. This step aims to hydrolyze the bulk of the unreacted 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to fully separate.
-
Extraction: Drain the organic layer. Extract the aqueous layer two more times with your reaction solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.
-
Combine and Wash: Combine all organic layers. To ensure complete removal of the sulfonic acid, wash the combined organic phase with:
-
1 M NaOH solution
-
Water
-
Brine (saturated NaCl solution)
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Assess Purity: At this stage, assess the purity of your crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If sulfonyl chloride-derived impurities remain, column chromatography may be necessary.
Visualizing Your Success: Monitoring by TLC
Monitoring the progress of the removal of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is critical.
-
Visualization: Aromatic sulfonyl chlorides are often UV active, appearing as dark spots on a fluorescent TLC plate under 254 nm UV light.[4]
-
Staining: If the compound is not UV active, or for better visualization, a potassium permanganate (KMnO₄) stain can be used. The sulfonyl chloride is susceptible to oxidation and will appear as a yellow spot on a purple background.[5]
Protocol 2: Workup Using an Amine Scavenger Resin
This method is ideal for sensitive products or when aqueous workups are problematic.[1]
Step-by-Step Methodology:
-
Choose Your Resin: Select an appropriate scavenger resin, such as an aminomethylated polystyrene resin. These are commercially available and highly effective for scavenging sulfonyl chlorides.[2]
-
Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture (typically 2-4 equivalents relative to the excess sulfonyl chloride).
-
Agitate: Stopper the flask and stir or shake the slurry at room temperature. The required time can vary from 1 to 16 hours, depending on the reactivity and concentration of the excess sulfonyl chloride.[1]
-
Monitor: Track the disappearance of the sulfonyl chloride by TLC or LC-MS.[6][7]
-
Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash: Rinse the resin with a small amount of the reaction solvent to ensure complete recovery of your product.
-
Concentrate: The filtrate now contains your purified product, free of the unreacted sulfonyl chloride. Concentrate under reduced pressure.
Data Summary and Method Selection
| Method | Advantages | Disadvantages | Best For... |
| Enhanced Aqueous Workup | Cost-effective, scalable, uses common lab reagents. | Not suitable for water/base-sensitive products, can be time-consuming. | Robust, base-stable products where high purity is achievable with extraction. |
| Scavenger Resin | High selectivity, simplifies workup (filtration only), suitable for sensitive substrates.[1] | Higher cost of reagents, can require longer reaction times for scavenging. | High-value or sensitive products, parallel synthesis, and difficult-to-separate mixtures. |
Logical Workflow Diagram
The following diagram illustrates the decision-making process for choosing the appropriate workup strategy.
Caption: Decision workflow for purification.
Chemical Principles Diagram: Quenching and Extraction
This diagram illustrates the chemical transformations during the aqueous workup.
Caption: Fate of components during aqueous workup.
References
-
Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(5), 554-557. [Link]
-
ChemBK. (2024). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Supra Sciences. (n.d.). Sulfonyl Chloride (SO2Cl). Retrieved from [Link]
- U.S. Patent No. 3,766,255. (1973). Process for extracting sulfonic acids.
- U.S. Patent No. 5,632,898. (1997).
-
Zheng, J., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 75(11), 3893–3895. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromohexanoyl chloride. Retrieved from [Link]
-
Zheng, J., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Visualization of TLC plates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Moore, F. L. (1968). Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry, 40(13), 2130-2133. [Link]
- Hughes, R. M. (2002). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
-
King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(2), 356-361. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate. [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 257-274). Royal Society of Chemistry.
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN103998406A - Sulfuryl chloride as chlorinating agent.
-
Fisher Scientific. (n.d.). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. Retrieved from [Link]
-
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity of Amines with 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of amines, particularly those that are sterically hindered or electronically deactivated, with 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. Our goal is to provide you with a comprehensive, in-depth resource to diagnose and resolve common issues, ensuring the successful synthesis of your target sulfonamides.
Introduction: Understanding the Challenge
The reaction of an amine with a sulfonyl chloride to form a sulfonamide is a cornerstone of medicinal chemistry. However, the reactivity of this transformation is highly dependent on the electronic and steric properties of both coupling partners. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly electrophilic reagent due to the presence of three electron-withdrawing halogen substituents on the aromatic ring. While this enhances its reactivity in general, it also presents a significant steric challenge due to the ortho-chloro substituents. When this is combined with a sterically hindered or electron-deficient amine, the reaction rate can be dramatically reduced, leading to low yields or complete failure of the reaction.
This guide will walk you through a logical troubleshooting process, from initial diagnosis to advanced optimization strategies, to overcome these reactivity hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction between a sterically hindered amine (e.g., 2,6-diisopropylaniline) and 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is not proceeding, or the yield is very low. What are the primary factors I should consider?
A1: Initial Diagnosis and Key Considerations
Low reactivity in this system is most commonly attributed to a combination of steric hindrance and insufficient nucleophilicity of the amine. The bulky isopropyl groups on 2,6-diisopropylaniline, for instance, sterically shield the nitrogen atom, making it difficult for the even more sterically encumbered sulfonyl chloride to approach for nucleophilic attack.[1][2][3]
Troubleshooting Workflow:
A troubleshooting workflow for low reactivity.
Detailed Checks:
-
Reagent Purity:
-
Amine: Ensure your amine is pure and free of any acidic impurities that could quench the base.
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride: This reagent is moisture-sensitive.[4][5] Exposure to atmospheric moisture can lead to hydrolysis, forming the unreactive sulfonic acid. It is advisable to use a freshly opened bottle or to handle the reagent in a glovebox.
-
-
Reaction Conditions:
-
Base: A non-nucleophilic, sterically hindered base such as proton sponge or DBU may be more effective than common bases like triethylamine or pyridine, which can be sterically hindered from deprotonating the initially formed ammonium salt.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP can help to solvate the charged intermediates and may be more effective than less polar solvents like DCM or THF.
-
Temperature: These reactions often require elevated temperatures to overcome the high activation energy barrier. Consider heating the reaction to 80-120 °C. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[6]
-
Q2: I've tried increasing the temperature and using a stronger base, but the reaction is still sluggish. Are there any catalysts that can promote the reaction?
A2: Catalytic Strategies for Unreactive Partners
When standard conditions fail, the use of a catalyst can significantly enhance the rate of sulfonylation.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions.[7][8][9] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then readily attacked by the amine.
Proposed Catalytic Cycle with DMAP:
DMAP-catalyzed sulfonylation mechanism.
Experimental Protocol (DMAP Catalysis):
-
To a solution of the amine (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous DCM or DMF (0.5 M) at 0 °C, add the 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.1 eq).
-
Add a suitable non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. If no reaction is observed, gradually increase the temperature to 40-60 °C.
-
-
Lewis Acids: Lewis acids can activate the sulfonyl chloride by coordinating to the sulfonyl oxygens, making the sulfur atom more electrophilic.[1] Calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective Lewis acid catalyst for the sulfonylation of poorly nucleophilic amines.[1]
Table 1: Recommended Catalysts for Challenging Sulfonylations
| Catalyst | Loading (mol%) | Typical Solvent | Temperature (°C) | Notes |
| DMAP | 10-20 | DCM, DMF | 25-60 | Highly effective for sterically hindered amines. |
| Ca(NTf₂)₂ | 10 | tert-amyl alcohol | 25 | Activates less reactive sulfonyl fluorides and chlorides.[1] |
| ZnCl₂ | 3-5 | Solvent-free or Toluene | 80-110 | Can be effective for N-acylation of sulfonamides.[10] |
Q3: I am observing multiple spots on my TLC plate, and my final product is impure. What are the likely side reactions?
A3: Identifying and Mitigating Side Reactions
Several side reactions can occur, leading to a complex reaction mixture.
Potential Side Reactions:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is sensitive to moisture. Hydrolysis will form the corresponding sulfonic acid, which is unreactive towards amines and can complicate purification.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with Solvent: Nucleophilic solvents like alcohols or water (as an impurity) can compete with the amine, leading to the formation of sulfonate esters or sulfonic acid, respectively.
-
Solution: Use a non-nucleophilic, aprotic solvent such as DCM, THF, acetonitrile, or DMF.
-
-
Di-sulfonylation of Primary Amines: If a primary amine is used, the resulting secondary sulfonamide can be deprotonated by the base and react with another molecule of the sulfonyl chloride to form a di-sulfonated product.
-
Solution: Use a controlled stoichiometry of the sulfonyl chloride (e.g., 1.05 equivalents). Add the sulfonyl chloride slowly to the reaction mixture at a low temperature to minimize the concentration of the electrophile at any given time.
-
-
Decomposition: At high temperatures, sensitive substrates may decompose.
-
Solution: Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, try running the reaction at a lower temperature for a longer period or consider using a catalyst to accelerate the reaction at a milder temperature.
-
Q4: How can I effectively monitor the progress of this slow reaction?
A4: Analytical Techniques for Reaction Monitoring
For slow reactions, it is crucial to have a reliable method to track the consumption of starting materials and the formation of the product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction progress. Co-spotting your reaction mixture with your starting materials is essential for accurate interpretation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring slow reactions as it can detect very low concentrations of product.[11][12] It provides information on the retention times and mass-to-charge ratios of the components in your reaction mixture, allowing you to track the disappearance of starting materials and the appearance of your desired product, as well as any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by taking aliquots from the reaction mixture at different time points.[8] The appearance of new signals corresponding to the sulfonamide product and the disappearance of signals from the starting amine can be used to quantify the reaction progress. The sulfonamide N-H proton often appears as a distinct signal in the ¹H NMR spectrum.[8]
Table 2: Comparison of Reaction Monitoring Techniques
| Technique | Advantages | Disadvantages |
| TLC | Fast, inexpensive, simple setup. | Qualitative, may not be sensitive enough for very low conversions. |
| LC-MS | Highly sensitive, provides mass information, good for complex mixtures. | Requires specialized equipment, can be quantitative with proper calibration. |
| ¹H NMR | Quantitative, provides structural information. | Requires deuterated solvents for aliquots, less sensitive than LC-MS. |
Concluding Remarks
Overcoming the low reactivity of amines with 2-Bromo-4,6-dichlorobenzenesulfonyl chloride often requires a multi-faceted approach. By systematically evaluating reagent quality, optimizing reaction conditions (base, solvent, temperature), and employing catalytic strategies, even challenging sulfonamide syntheses can be achieved with high yields. Careful monitoring of the reaction progress is key to understanding the reaction kinetics and identifying any potential side reactions. We hope this guide serves as a valuable resource in your research and development endeavors.
References
- De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding. Journal of Organic Chemistry, 73(10), 3967–3969.
- Ball, N. D., et al. (2018). Calcium Triflimide [Ca(NTf2)2] as a Lewis Acid Activates a Wide Array of Sterically and Electronically Diverse Sulfonyl Fluorides toward Nucleophilic Addition with Amines to Provide the Corresponding Sulfonamides in Good Yield. Organic Letters, 20(13), 3943–3947.
- Zhu, H., et al. (2017). Ligand-free Pd/Cu-catalyzed aminosulfonylation of aryl iodides for direct sulfonamide syntheses. Asian Journal of Organic Chemistry, 6(11), 1542–1545.
- Bogialli, S., et al. (2004). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. CHIMIA International Journal for Chemistry, 58(1), 43-46.
- Gisdon, B. T., & Miller, S. J. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PLoS ONE, 12(5), e0178084.
- Onyeji, C. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7484.
- Ye, S., et al. (2020). Photoinduced Sulfonylation Reactions Through the Insertion of Sulfur Dioxide. European Journal of Organic Chemistry, 2020(8), 1274-1287.
- Rasmussen, J. H., & Nielsen, T. E. (2010). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Journal of Organic Chemistry, 75(4), 1357-1360.
- BenchChem. (2025). The Structural Elucidation and Synthesis of 2,6-Diisopropylaniline: A Technical Guide.
- Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5869-5878.
- ResearchGate. (2025). Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines.
- Frontiers in Chemistry. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
- Willis, M. C. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(8), 1635-1639.
- National Institutes of Health. (2023).
- Royal Society of Chemistry. (2023). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum.
- National Institutes of Health. (2017).
- Organic Chemistry Portal. (2020).
- ResearchGate. (2020).
- Reddy, K. L., et al. (2006). A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. Tetrahedron Letters, 47(38), 6829-6832.
- Organic Syntheses. (2021). Preparation of N-Cyclohexyl-2,6-diisopropylaniline.
- National Institutes of Health. (2018).
- Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499.
- National Institutes of Health. (2023).
- Royal Society of Chemistry. (2023). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum.
- National Institutes of Health. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides.
- ChemBK. (2024). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.
- Fisher Scientific. (2024). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides [sioc-journal.cn]
- 8. mdpi.com [mdpi.com]
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- 10. Triple quadrupole LC/MS method for the simultaneous quantitative measurement of cefiderocol and meropenem in serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Byproducts in 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride Reactions
Welcome to the technical support center for reactions involving 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the formation of unexpected byproducts during sulfonamide synthesis and other related reactions. As a highly reactive electrophile with multiple halogen substituents, this reagent can participate in several side reactions that may complicate product purification and reduce yields. This document provides in-depth, field-proven insights into identifying and mitigating these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during experiments.
Question 1: My sulfonamide yield is consistently low, and my starting material is consumed. What is the most likely cause?
Answer: The most frequent cause of low yields in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride starting material.[1] 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is highly sensitive to moisture.[2][3] Trace amounts of water in your solvent, amine, or glassware will rapidly convert the reactive sulfonyl chloride into the unreactive 2-Bromo-4,6-dichlorobenzenesulfonic acid. This sulfonic acid will not react with the amine, thus halting the desired reaction pathway and reducing your yield.
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom in a process analogous to nucleophilic acyl substitution, leading to the displacement of the chloride leaving group and formation of the sulfonic acid.[1][4]
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware. Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Reagent Quality: Ensure your amine is dry. If it is a salt (e.g., a hydrochloride), ensure the free-basing and subsequent drying steps are complete.
-
Question 2: I am using a primary amine (R-NH₂) and observe a significant, higher molecular weight byproduct. What could it be?
Answer: When using a primary amine, you may be forming a bis-sulfonated product, (2-Bromo-4,6-dichlorophenyl-SO₂)₂N-R. After the initial formation of the desired sulfonamide, the nitrogen atom is still nucleophilic enough (though significantly less so) to react with a second molecule of the sulfonyl chloride, especially if the sulfonyl chloride is used in excess or if the reaction is run for an extended period at elevated temperatures.
-
Causality: The resulting sulfonamide (R-NH-SO₂Ar) has a proton on the nitrogen. In the presence of a base, this proton can be removed to generate a highly nucleophilic sulfonamidate anion, which can then attack another molecule of the sulfonyl chloride.[1]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the electrophile is fully consumed.
-
Reverse Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring the formation of the monosulfonated product.
-
Base Selection: Use a non-nucleophilic, sterically hindered base that is sufficient to scavenge HCl but less likely to promote deprotonation of the sulfonamide product.
-
Part 2: Troubleshooting Guide for Specific Byproducts
This section provides a detailed Q&A format for identifying specific, mechanistically plausible byproducts.
Question 3: My LC-MS analysis shows a peak with a mass corresponding to [M-Cl+OH], where M is the mass of my starting sulfonyl chloride. What is this species?
Answer: This peak is almost certainly the hydrolysis product: 2-Bromo-4,6-dichlorobenzenesulfonic acid . As discussed in FAQ 1, this is the most common byproduct in sulfonyl chloride chemistry.
-
Identification: The mass will correspond to C₆H₃BrCl₂O₃S. It will be more polar than the starting material and the desired sulfonamide, resulting in an earlier elution time in reverse-phase HPLC.
-
Confirmation: To confirm its identity, you can derivatize the suspected sulfonic acid. For example, converting it to a methyl sulfonate ester with diazomethane or TMS-diazomethane will result in a predictable mass shift (+14 Da or +42 Da for TMS) and a change in retention time, which can be confirmed by LC-MS.
Question 4: I observe a byproduct with a mass corresponding to my desired sulfonamide minus SO₂ (a loss of 64 Da). What reaction is occurring?
Answer: This mass suggests a desulfonylative arylation reaction. In this pathway, the sulfonyl chloride group is extruded as SO₂, and a direct bond is formed between the aromatic ring and the nitrogen of your amine. The resulting product would be a substituted 2-Bromo-4,6-dichloroaniline .
-
Mechanism: This reaction is often catalyzed by transition metals (e.g., palladium, copper, nickel) and can occur at elevated temperatures.[5] Trace metal impurities in your reagents or from stainless steel equipment (like stirrer bars or needles) could potentially catalyze this process. The reaction proceeds through a radical pathway or an organometallic intermediate, leading to the extrusion of sulfur dioxide.[6]
-
Troubleshooting:
-
Analyze Reagents: Check your starting materials for trace metal contamination.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Use Metal Scavengers: If metal contamination is suspected, adding a metal scavenger or using glassware exclusively may solve the issue.
-
Question 5: My reaction with a potent nucleophile (e.g., an alkoxide or a primary amine at high temperature) yields an isomer of my expected product, or a product where a chlorine atom has been displaced. What is happening?
Answer: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) byproduct. The 2-Bromo-4,6-dichlorophenyl ring is highly electron-deficient due to the powerful electron-withdrawing nature of the sulfonyl chloride group and the three halogen atoms. This activates the ring toward attack by strong nucleophiles.
-
Mechanism: The nucleophile (e.g., your amine) attacks one of the carbon atoms bearing a chlorine atom. The most likely positions for attack are C4 and C6, which are para and ortho to the activating sulfonyl chloride group, respectively. This forms a negatively charged Meisenheimer complex intermediate, which then expels a chloride ion to restore aromaticity.
-
Identification: The product will have a mass corresponding to [Desired Product - Cl + Nucleophile]. For example, if reacting with R-NH₂, the SNAr byproduct would have a mass of [Starting Material - Cl + NHR]. This can be differentiated from the desired sulfonamide by its exact mass and fragmentation pattern in MS/MS analysis.
-
Mitigation:
-
Control Temperature: SNAr reactions typically have a higher activation energy than sulfonamide formation. Running the reaction at lower temperatures will heavily favor the desired pathway.
-
Less Nucleophilic Base: Use a weaker, non-nucleophilic base (e.g., pyridine instead of triethylamine if compatible) to avoid having a competing nucleophile in the mixture.
-
Summary of Potential Byproducts
| Byproduct Name | Molecular Formula (example with R-NH₂) | Key Identifying Feature (Mass Spec) | Probable Cause |
| Desired Product | C₆H₂BrCl₂O₂S-NHR | [M] | Successful Reaction |
| Hydrolysis Product | C₆H₃BrCl₂O₃S | [Starting Material - Cl + OH] | Presence of moisture |
| Bis-sulfonation Product | (C₆H₂BrCl₂SO₂)₂NR | ~2x Mass of Sulfonyl Moiety + R-N | Excess sulfonyl chloride; primary amine |
| Desulfonylative Arylation | C₆H₂BrCl₂-NHR | [Desired Product - SO₂] | High temperature; trace metal catalysis |
| SNAr Product | C₆H₂BrCl(NHR)SO₂Cl | [Starting Material - Cl + NHR] | Strong nucleophile; high temperature |
Part 3: Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Primary reaction pathways for sulfonamide synthesis.
Caption: Mechanistic pathways for advanced/unexpected byproducts.
Part 4: Experimental Protocols
Protocol 1: LC-MS Analysis for Byproduct Identification
This protocol provides a general method for analyzing a crude reaction mixture to identify potential byproducts.
-
Sample Preparation: a. Quench a small aliquot (e.g., 10 µL) of the crude reaction mixture. b. Dilute the aliquot 1000-fold with a 1:1 mixture of acetonitrile and water. c. If the reaction mixture contains solid precipitates, centrifuge the diluted sample and analyze the supernatant.
-
Instrumentation & Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Range: 100 - 1000 m/z.
-
-
Data Analysis: a. Extract the ion chromatograms for the theoretical exact masses of all potential byproducts listed in the summary table. b. Analyze the isotopic pattern for each peak. The presence of one bromine and three chlorine atoms (in the starting material) or one bromine and two chlorines (in most products) will give a highly characteristic isotopic signature that must match the theoretical pattern. c. If possible, perform MS/MS fragmentation on the parent ions to aid in structural elucidation.
Caption: General workflow for byproduct identification and troubleshooting.
References
- Vertex AI Search, based on synthesis of sulfonyl chloride substr
- National Institutes of Health (NIH). (2023, September 20).
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- Organic Chemistry Portal.
- ChemBK. (2024, April 10). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.
- Master Organic Chemistry. Reactions and Mechanisms.
- Progress on the Sulfonylation and Desulfonyl
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Google Patents.
- National Institutes of Health (NIH).
- ACS Publications.
- BenchChem. Common issues in sulfonamide synthesis and solutions.
- ResearchGate. (2019, January 10). (PDF)
- ResearchGate.
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
- Wikipedia.
- ResearchGate. Current methods for sulfonamide synthesis. | Download Scientific Diagram.
- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
- National Institutes of Health (NIH). (2024, November 25).
- Fisher Scientific. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%.
- Thermo Fisher Scientific. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% 1 g.
- Thermo Fisher Scientific. 4-Bromo-2-chlorobenzenesulfonyl chloride, 96% 5 g | Buy Online.
- PubChem. 2-bromo-4,6-dichlorobenzenesulfonyl chloride (C6H2BrCl3O2S).
- Thermocatalytic Hydrolysis of Tri-6-bromo-2,4-dichlorophenyl Phosph
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. youtube.com [youtube.com]
- 5. Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides [sioc-journal.cn]
- 6. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
Introduction for the Modern Chemist
Welcome to the technical support center for catalytic reactions involving 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. This reagent is a potent building block in medicinal chemistry and materials science, often employed in sophisticated cross-coupling reactions such as Suzuki-Miyaura couplings to form complex diaryl sulfones.[1] However, its unique structure, featuring a sulfur-based functional group and multiple halogen atoms, presents a significant challenge: a high propensity for catalyst poisoning.[2][3]
Catalyst poisoning occurs when substances bind to a catalyst's active sites, reducing or completely inhibiting its activity.[4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent. We will move beyond simple procedural lists to explore the causal mechanisms of catalyst deactivation and provide field-proven troubleshooting strategies, preventative protocols, and regeneration techniques to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles of catalyst poisoning as it pertains to reactions with 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
Q1: What is catalyst poisoning and why is it a major concern with this specific sulfonyl chloride?
A: Catalyst poisoning is the deactivation of a catalyst by strong adsorption of chemical species, known as poisons, onto its active sites.[5] This blocks the intended reactants from accessing these sites, leading to a dramatic decrease in reaction rate and efficiency.
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is particularly problematic for two primary reasons inherent to its structure:
-
Sulfur Moiety: The sulfonyl group (-SO₂Cl) contains sulfur, which is a notorious poison for many transition metal catalysts, especially palladium.[6] Sulfur compounds form strong, often irreversible, bonds with the metal surface, rendering the active sites inactive.[7]
-
Halide Substituents: The presence of bromine and chlorine atoms introduces another layer of complexity. While halides are the leaving groups in many cross-coupling reactions, an excess of halide ions in the reaction mixture can also inhibit the catalyst by binding to the metal center, potentially forming inactive bridged palladium dimers.[8]
Q2: Besides the reagent itself, what are other common sources of catalyst poisons in my reaction?
A: While the substrate is a primary suspect, catalyst deactivation can also be caused by a range of external contaminants. It is crucial to consider:
-
Reagent Impurities: Trace impurities in your coupling partner (e.g., boronic acid in a Suzuki reaction), base, or other additives can poison the catalyst. For instance, residual palladium from a previous synthetic step in one of your starting materials can interfere with the desired catalytic cycle.[9]
-
Solvent Quality: Solvents can contain dissolved impurities, such as sulfur compounds from certain grades of thiophene-containing solvents or peroxides in aged ethers, which can deactivate the catalyst. Water content can also be detrimental in certain coupling reactions.
-
Atmospheric Contamination: For many palladium-catalyzed reactions, oxygen can be a poison. It can oxidize the active Pd(0) species to inactive Pd(II) oxides or promote unwanted side reactions like the homocoupling of boronic acids.[8] Therefore, maintaining an inert atmosphere is critical.[10]
Q3: Which catalysts are most susceptible?
A: Palladium-based catalysts, the workhorses of modern cross-coupling chemistry, are highly susceptible to poisoning by sulfur compounds and halides.[11][12] Both homogeneous catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and heterogeneous catalysts (e.g., Pd on carbon) are vulnerable.[7] The strong interaction between the soft palladium metal center and soft bases like sulfur leads to severe deactivation.[6] Nickel catalysts, another common choice for cross-coupling, also exhibit susceptibility to similar poisons.[13]
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section is structured to help you diagnose and resolve common issues encountered during your experiments.
Issue 1: The reaction fails to start or stalls at low conversion.
Q: I've assembled my reaction, but TLC/LC-MS analysis shows no product formation or the reaction has stopped after consuming only a small amount of starting material. Is this catalyst poisoning?
A: An immediate or early-stage reaction failure is often indicative of severe, rapid catalyst poisoning. The concentration of active catalyst has likely dropped below the threshold required to sustain the catalytic cycle.
Diagnostic Workflow
Caption: Troubleshooting workflow for catastrophic reaction failure.
Recommended Actions & Causality
-
Increase Catalyst Loading: For substrates with known poisoning potential, a higher initial catalyst concentration (e.g., moving from 1 mol% to 5 mol%) may be necessary to ensure enough active catalyst survives to drive the reaction to completion.
-
Change the Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can protect the palladium center from poisons and accelerate the rate-limiting oxidative addition step, potentially outcompeting the poisoning process.[14]
-
Purify the Substrate: The commercial-grade 2-Bromo-4,6-dichlorobenzenesulfonyl chloride may contain impurities. Recrystallization prior to use is a highly recommended step to remove non-covalently bound contaminants. See Protocol 1 for a general procedure.
Issue 2: The reaction is very slow and gives a low, irreproducible yield.
Q: My reaction proceeds, but it's sluggish and the final yield is poor. What's causing this inefficiency?
A: This scenario suggests partial or reversible catalyst poisoning. There is enough active catalyst to turn over, but its efficiency is compromised. This can be due to low-level impurities or a reversible inhibition mechanism, such as excess halide ions coordinating to the palladium center.
Recommended Actions & Causality
-
Reagent Purity is Paramount: This cannot be overstated. Trace impurities are a leading cause of sluggish reactions. Implement rigorous purification of all reaction components.[4] This includes the sulfonyl chloride, the coupling partner, the base, and the solvent.
-
Optimize Reaction Conditions:
-
Base: The choice and quality of the base are crucial. Ensure it is anhydrous and of high purity. In some cases, a different base (e.g., switching from K₂CO₃ to Cs₂CO₃) can improve results by influencing the solubility of species in the catalytic cycle.
-
Solvent: Switching to a different solvent system (e.g., from dioxane to 2-MeTHF or toluene) can alter the course of the reaction and mitigate some poisoning effects.[15]
-
-
Use a Poison Scavenger/Guard Bed: Before the reaction mixture comes into contact with the catalyst, it can be passed through a small plug of a material designed to trap poisons.[16] For example, a plug of activated carbon or basic alumina can remove many polar, sulfur-containing impurities.
Part 3: Experimental Protocols for Prevention and Mitigation
Proactive measures are the most effective strategy for dealing with catalyst poisoning.
Protocol 1: General Procedure for Substrate Purification (Recrystallization)
This protocol is a self-validating system; the melting point of the recrystallized material should be sharp and match the literature value, confirming enhanced purity.
-
Dissolution: In a fume hood, dissolve the crude 2-Bromo-4,6-dichlorobenzenesulfonyl chloride in a minimal amount of a suitable hot solvent (e.g., a hexane/ethyl acetate mixture).
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
-
Validation: Measure the melting point of the dried crystals. A sharp melting point consistent with literature values indicates successful purification.
Protocol 2: Establishing an Inert Reaction Atmosphere
To prevent catalyst deactivation by oxygen, all reactions should be set up under an inert atmosphere (Nitrogen or Argon).[10]
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.
-
Reagent Addition: Add all solid reagents (sulfonyl chloride, coupling partner, base, and catalyst) to the reaction flask.
-
Evacuation/Backfill Cycle: Seal the flask with a septum. Connect it to a Schlenk line. Carefully evacuate the flask under vacuum until bubbling ceases, then backfill with inert gas. Repeat this cycle three times to ensure the complete removal of air.
-
Solvent Addition: Add degassed solvent(s) via syringe. Solvents can be degassed by sparging with an inert gas for 20-30 minutes or by a freeze-pump-thaw method (three cycles).
-
Execution: Maintain a positive pressure of inert gas (e.g., using a balloon or a bubbler) throughout the reaction.
Protocol 3: Attempted Regeneration of a Poisoned Palladium Catalyst
Regeneration can sometimes restore catalyst activity, particularly for heterogeneous catalysts like Palladium on Carbon (Pd/C).[17][18] Success is not guaranteed, as sulfur poisoning is often irreversible.[6]
-
Catalyst Isolation: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture.
-
Solvent Washing: Wash the recovered catalyst extensively with a non-coordinating solvent (e.g., THF, acetone) to remove adsorbed organic residues.
-
Chemical Treatment (for sulfur poisoning): Create a slurry of the catalyst in a suitable solvent. Treatment with an oxidizing agent like hydrogen peroxide or a permanganate solution, followed by a reducing agent, has been shown to regenerate some sulfur-poisoned catalysts.[19][20] Caution: These are strong oxidants and must be handled with extreme care.
-
Thermal Treatment: For some types of poisoning, heating the catalyst under a flow of hydrogen can help desorb poisons and regenerate the active surface.[21]
-
Validation: Test the activity of the regenerated catalyst in a small-scale model reaction and compare its performance to a fresh catalyst.
Part 4: Advanced Diagnostics & Data
When troubleshooting proves difficult, advanced analytical techniques can provide definitive evidence of catalyst poisoning.
Mechanism of Palladium Poisoning by Sulfur
Caption: Sulfur compounds bind strongly to the active Pd(0) catalyst, forming an inactive complex and halting the catalytic cycle.
Table 1: Analytical Techniques for Investigating Catalyst Deactivation
| Technique | Information Provided | Application in this Context |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Provides highly sensitive elemental analysis of the catalyst material. | Can quantify the amount of sulfur, bromine, or chlorine adsorbed onto the catalyst surface, confirming poisoning.[16] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical/oxidation state of the elements on the catalyst's surface. | Can differentiate between metallic Pd(0) and oxidized/poisoned palladium species (e.g., Pd-S, Pd-Cl).[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile and semi-volatile organic compounds. | Can be used to analyze starting materials and solvents for trace impurities that may act as poisons.[22] |
| Transmission Electron Microscopy (TEM) | Images the catalyst particles at high resolution. | Can reveal changes in catalyst morphology, such as particle agglomeration or the formation of new phases on the surface due to poisoning. |
References
- Vertex AI Search. (2024).
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- ResearchGate. (2025).
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- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- Benchchem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions. RSC Publishing.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride and Other Common Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents underscores the importance of the sulfonylating agents used in their synthesis. The choice of a sulfonyl chloride can profoundly impact reaction efficiency, substrate scope, and ultimately, the pace of discovery.
This guide offers an in-depth technical comparison of the reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride with other widely utilized sulfonylating agents: p-toluenesulfonyl chloride (tosyl chloride, TsCl), p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), and p-bromobenzenesulfonyl chloride (brosyl chloride, BsCl). By examining the interplay of electronic and steric effects, this document aims to provide researchers with the field-proven insights necessary to make informed decisions when selecting the optimal reagent for their synthetic challenges.
Understanding the Reactivity Landscape of Arenesulfonyl Chlorides
The reactivity of an arenesulfonyl chloride in nucleophilic substitution reactions, such as the formation of sulfonamides with amines, is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by the electronic and steric nature of the substituents on the aromatic ring.
Electronic Effects: The Driving Force of Reactivity
The rate of a nucleophilic attack on the sulfonyl sulfur is highly sensitive to the electron density on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction. Conversely, electron-donating groups (EDGs) decrease reactivity. This relationship can be quantified using the Hammett equation, which correlates reaction rates with the electronic properties of the substituents.
The Hammett equation is given by: log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value, as is typical for nucleophilic attack on sulfonyl chlorides, indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values).
Table 1: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_meta_ | σ_para_ |
| -CH₃ (Tosyl) | -0.07 | -0.17 |
| -Br (Brosyl) | +0.39 | +0.23 |
| -NO₂ (Nosyl) | +0.71 | +0.78 |
| -Cl | +0.37 | +0.23 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
For 2-Bromo-4,6-dichlorobenzenesulfonyl chloride, the presence of three halogen atoms—all of which are electron-withdrawing—significantly increases the electrophilicity of the sulfonyl center compared to tosyl chloride, which features an electron-donating methyl group. The cumulative inductive effect of the two chlorine atoms and one bromine atom makes this reagent highly activated.
Steric Hindrance: The "Ortho Effect"
While electronic effects provide a foundational understanding of reactivity, steric hindrance, particularly from substituents at the ortho position, can play a a significant, and sometimes counterintuitive, role. The presence of bulky groups adjacent to the sulfonyl chloride can impede the approach of a nucleophile, thereby slowing down the reaction rate.
In the case of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride, the bromine atom at the 2-position and a chlorine atom at the 6-position create a sterically congested environment around the sulfonyl group. This "ortho effect" can physically block incoming nucleophiles, a factor that must be weighed against the powerful electronic activation provided by the halogen substituents.[1] However, some studies have shown a counterintuitive acceleration of nucleophilic substitution at the sulfonyl sulfur by ortho-alkyl groups, attributed to a rigid, compressed ground-state structure.[2] While halogens are not alkyl groups, this highlights the complex nature of ortho effects.
A Head-to-Head Comparison of Reactivity
Based on the interplay of electronic and steric factors, we can establish a predicted order of reactivity for these sulfonylating agents.
Qualitative Reactivity Ranking (Predicted):
Nosyl chloride > 2-Bromo-4,6-dichlorobenzenesulfonyl chloride > Brosyl chloride > Tosyl chloride
-
Nosyl chloride (NsCl) is expected to be the most reactive due to the potent electron-withdrawing nature of the para-nitro group, which strongly activates the sulfonyl center with minimal steric hindrance.
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is anticipated to be highly reactive due to the cumulative electron-withdrawing effects of three halogen atoms. However, its reactivity may be tempered by the steric hindrance imposed by the ortho-bromo and ortho-chloro substituents.
-
Brosyl chloride (BsCl) is more reactive than tosyl chloride as the bromo group is electron-withdrawing, in contrast to the electron-donating methyl group of tosyl chloride.
-
Tosyl chloride (TsCl) is the least reactive in this series due to the deactivating effect of the electron-donating methyl group.
Quantitative Insights from Experimental Data
Table 2: Relative Reactivity Based on Experimental Data and Electronic Effects
| Sulfonyl Chloride | Key Substituents | Primary Effect | Predicted Relative Reactivity |
| 2-Bromo-4,6-dichlorobenzenesulfonyl chloride | 2-Br, 4-Cl, 6-Cl | Strong electronic withdrawal, significant steric hindrance | Very High |
| Nosyl chloride (NsCl) | 4-NO₂ | Very strong electronic withdrawal | Highest |
| Brosyl chloride (BsCl) | 4-Br | Moderate electronic withdrawal | High |
| Tosyl chloride (TsCl) | 4-CH₃ | Weak electronic donation | Lowest |
The powerful electron-withdrawing nature of the substituents on 2-Bromo-4,6-dichlorobenzenesulfonyl chloride makes it a significantly more reactive sulfonylating agent than the commonly used tosyl chloride and brosyl chloride. Its reactivity is expected to be comparable to, though likely slightly lower than, that of nosyl chloride, with the difference primarily attributable to the steric hindrance from the ortho-substituents.
Experimental Design for a Definitive Comparison
To provide a rigorous, head-to-head comparison of reactivity, a competitive kinetic analysis or a series of parallel reactions can be performed. The following protocol outlines a robust methodology for such a study.
Protocol: Comparative Kinetic Analysis of Sulfonyl Chloride Reactivity with a Primary Amine
Objective: To determine the relative rates of sulfonamide formation for 2-Bromo-4,6-dichlorobenzenesulfonyl chloride, tosyl chloride, nosyl chloride, and brosyl chloride with a model primary amine.
Materials:
-
2-Bromo-4,6-dichlorobenzenesulfonyl chloride
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
p-Nitrobenzenesulfonyl chloride (Nosyl chloride)
-
p-Bromobenzenesulfonyl chloride (Brosyl chloride)
-
Benzylamine (or other suitable primary amine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reaction vials
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis of sulfonyl chlorides.
Procedure:
-
Preparation of Stock Solutions: Prepare individual 0.1 M stock solutions of each sulfonyl chloride and benzylamine in anhydrous DCM. Prepare a 0.2 M solution of triethylamine in anhydrous DCM. Prepare a stock solution of the internal standard at a suitable concentration.
-
Reaction Setup: In four separate temperature-controlled reaction vials, add the benzylamine stock solution, the triethylamine stock solution, and the internal standard solution.
-
Reaction Initiation: Initiate the reactions simultaneously by adding the respective sulfonyl chloride stock solution to each vial.
-
Time-course Analysis: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each reaction mixture and quench it in a vial containing a suitable quenching agent (e.g., a dilute solution of a secondary amine like morpholine).
-
HPLC Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the formed sulfonamide product relative to the internal standard.
-
Data Analysis: Plot the concentration of the sulfonamide product versus time for each reaction. The initial slope of this curve will be proportional to the initial reaction rate. Calculate the relative rate constants by normalizing the rates to that of a reference sulfonyl chloride (e.g., tosyl chloride).
Mechanistic Considerations
The reaction of arenesulfonyl chlorides with amines is generally considered to proceed through a nucleophilic substitution mechanism at the sulfur atom. While the precise nature of the transition state can vary depending on the reactants and conditions, it is often depicted as a concerted, SN2-like process.
Caption: SN2-like mechanism for sulfonamide formation.
In this mechanism, the amine nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion then departs as a leaving group, and a subsequent deprotonation of the nitrogen by a base (such as triethylamine) yields the final sulfonamide product. The rate of this reaction is highly dependent on the stability of the transition state, which is influenced by the electronic and steric properties of the arenesulfonyl chloride.
Conclusion: Making an Informed Choice
The selection of a sulfonylating agent is a critical parameter in the synthesis of sulfonamides. While tosyl chloride remains a workhorse in organic synthesis due to its stability and moderate reactivity, more activated reagents are often required for challenging substrates or when faster reaction times are desired.
2-Bromo-4,6-dichlorobenzenesulfonyl chloride emerges as a highly reactive and potent sulfonylating agent. Its reactivity is driven by the strong electron-withdrawing effects of its three halogen substituents, making it a superior choice to tosyl chloride and brosyl chloride for reactions with weakly nucleophilic amines or for accelerating sulfonamide formation. While its reactivity is likely comparable to that of nosyl chloride, the steric bulk of its ortho substituents may influence its substrate scope, particularly with hindered amines.
Ultimately, the choice of sulfonylating agent will depend on a careful consideration of the specific synthetic context, including the nucleophilicity of the amine, the desired reaction kinetics, and the potential for side reactions. This guide provides the foundational knowledge and a framework for experimental comparison to empower researchers to make the most strategic choice for their synthetic endeavors.
References
- Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Barceló, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8820.
-
Master Organic Chemistry. (2010). All About Functional Groups. Retrieved from [Link]
- Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
- King, J. F., & Lee, T. W. S. (1972). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 50(24), 4059-4067.
- Arsanious, M. H. N., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
- Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
- Iazykov, M., et al. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum.
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
- Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
- Rogne, O. (1969). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 663-667.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of Novel Sulfonamides Derived from 2-Bromo-4,6-dichlorobenzenesulfonyl chloride
Welcome to a detailed technical guide designed for researchers, chemists, and drug development professionals. In the landscape of medicinal chemistry, sulfonamides remain a cornerstone pharmacophore. Their synthesis and characterization are pivotal, yet often present nuanced challenges, especially when dealing with complex, electron-deficient aromatic systems. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the unambiguous structural elucidation of novel sulfonamides synthesized from 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. Our focus is not merely on the data but on the underlying principles that govern the spectroscopic outcomes, empowering you to make informed analytical decisions.
The synthesis of these target compounds follows a well-established nucleophilic substitution pathway.[1] The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by a primary or secondary amine, displacing the chloride and forming the robust sulfonamide linkage. A tertiary amine base, such as triethylamine, is crucial to scavenge the HCl generated in situ, driving the reaction to completion.
Caption: General synthesis of N-substituted-2-bromo-4,6-dichlorobenzenesulfonamides.
Part 1: Mass Spectrometry (MS) - Unveiling the Molecular Blueprint
Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural integrity of newly synthesized compounds. For sulfonamides, Electrospray Ionization (ESI) in positive ion mode is the method of choice, as the sulfonamide nitrogen or the amine substituent can be readily protonated to form the [M+H]⁺ ion.
Causality of Fragmentation: The Electron-Deficient Ring's Influence
The fragmentation of aromatic sulfonamides under Collision-Induced Dissociation (CID) is highly diagnostic. A key fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a rearrangement reaction that results in a loss of 64 Da from the parent ion.[2] This process is particularly favored in our target molecules. The presence of three strong electron-withdrawing groups (one bromine, two chlorines) on the phenyl ring weakens the Ar-S bond, promoting this SO₂ extrusion.[2]
Another prevalent fragmentation route is the cleavage of the S-N bond, which can occur in two ways, yielding either the sulfonyl cation or the amine fragment cation.[3][4] The relative abundance of these fragments provides crucial information about the stability of the respective charged species.
Caption: Primary fragmentation pathways for sulfonamides in positive-mode ESI-MS/MS.
Comparative Fragmentation Data
To illustrate these principles, let's compare the expected high-resolution mass spectrometry data for three hypothetical sulfonamides derived from 2-Bromo-4,6-dichlorobenzenesulfonyl chloride and different amines.
| Amine Used | Structure of R¹R²N- | Product Molecular Formula | [M+H]⁺ (m/z) | Key Fragment 1: [M+H - SO₂]⁺ | Key Fragment 2: [ArSO₂]⁺ |
| Aniline | PhNH- | C₁₂H₈BrCl₂N₂O₂S | 396.8841 | 332.9205 | 272.8465 |
| Benzylamine | PhCH₂NH- | C₁₃H₁₀BrCl₂N₂O₂S | 410.9000 | 346.9364 | 272.8465 |
| Morpholine | C₄H₈NO- | C₁₀H₁₀BrCl₂N₂O₃S | 402.8972 | 338.9336 | 272.8465 |
Note: Ar = 2-Bromo-4,6-dichlorophenyl. Masses are monoisotopic.
This predictive table serves as a powerful tool for rapid confirmation. The consistent appearance of the [ArSO₂]⁺ fragment at m/z 272.8465 acts as a signature fingerprint for any compound derived from the starting sulfonyl chloride, while the parent ion and the SO₂ loss fragment confirm the identity of the appended amine.
Part 2: Nuclear Magnetic Resonance (NMR) - Defining Connectivity and Environment
While MS confirms mass and fragmentation, NMR spectroscopy provides the definitive map of the molecule's atomic connectivity and chemical environment.
Expert Insights into ¹H NMR Spectra
For this class of sulfonamides, two regions of the ¹H NMR spectrum are particularly informative:
-
The Sulfonamide Proton (N-H): For secondary sulfonamides (derived from primary amines), the N-H proton is acidic and its signal is typically a singlet found far downfield. In a solvent like DMSO-d₆, this peak can appear between 9.5 and 12.2 ppm.[5] Its chemical shift is sensitive to the electronic nature of the N-substituent.
-
The Aromatic Region: The 2-bromo-4,6-dichlorophenyl moiety presents a simple, predictable aromatic pattern. The two remaining aromatic protons are in different chemical environments and will appear as two distinct doublets due to meta-coupling (⁴JHH ≈ 2-3 Hz). Due to the powerful deshielding effect of the sulfonyl group and the halogens, these protons will resonate in the 6.5-7.7 ppm range.[6] The proton at position 5 (between the two chlorines) will typically be further downfield than the proton at position 3.
Comparative ¹H NMR Chemical Shift Predictions
The choice of the amine directly influences the chemical shifts of its own protons and, to a lesser extent, the sulfonamide N-H. Below is a table of expected ¹H NMR data for our example compounds, assuming analysis in DMSO-d₆.
| Compound | Ar-H Signals (ppm) | N-H Signal (ppm) | Other Diagnostic Signals (ppm) |
| N-phenyl derivative | ~7.6 (d, 1H), ~7.8 (d, 1H) | ~10.5 (s, 1H) | ~7.0-7.4 (m, 5H, anilino protons) |
| N-benzyl derivative | ~7.5 (d, 1H), ~7.7 (d, 1H) | ~8.5 (t, 1H, coupling to CH₂) | ~4.2 (d, 2H, -CH₂-), ~7.2-7.3 (m, 5H, benzyl protons) |
| N-morpholinyl derivative | ~7.6 (d, 1H), ~7.8 (d, 1H) | N/A (tertiary sulfonamide) | ~3.6 (t, 4H, -CH₂-O-), ~3.1 (t, 4H, -CH₂-N-) |
Note: s=singlet, d=doublet, t=triplet, m=multiplet. These are estimated values based on established principles.[5][6][7]
This comparative approach allows for a logical deduction of the structure. For instance, the absence of a downfield N-H singlet immediately suggests the use of a secondary amine (like morpholine) in the synthesis. The presence and splitting pattern of signals adjacent to the nitrogen (e.g., the doublet for the benzyl CH₂) confirms the N-substituent's identity.
Part 3: Self-Validating Experimental Protocols and Workflow
Trustworthiness in scientific data comes from robust, reproducible protocols. The following section details the methodologies required to generate the high-quality data discussed above.
Experimental Protocol 1: Synthesis of 2-Bromo-4,6-dichloro-N-(phenyl)benzenesulfonamide
-
Reaction Setup: To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add a solution of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.0 eq) in DCM (5 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.[1] Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and saturated brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude solid by recrystallization from ethanol/water to yield the final product.
Experimental Protocol 2: Sample Preparation for Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified sulfonamide in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
High-Resolution MS (HRMS): Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this solution to ~1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. Infuse the solution directly into the ESI source.
Integrated Analytical Workflow
The synergy between MS and NMR provides a self-validating system for structural confirmation. The workflow below illustrates the logical progression from synthesis to final, verified structure.
Caption: A comprehensive workflow from synthesis to validated structure.
Conclusion
The structural elucidation of novel sulfonamides derived from 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a clear demonstration of the power of a multi-technique spectroscopic approach. Mass spectrometry provides a rapid and accurate confirmation of molecular weight and reveals signature fragmentation patterns driven by the unique electronic properties of the aryl group. Concurrently, NMR spectroscopy delivers an unambiguous blueprint of the molecular structure, allowing for the precise assignment of every atom's position and environment. By integrating these complementary techniques and understanding the chemical principles that govern their outputs, researchers can characterize new chemical entities with the highest degree of confidence and scientific rigor.
References
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Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]
-
ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]
-
ScholarWorks@UARK. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Retrieved from [Link]
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PubMed Central. (2011). 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of Halogenated Benzenesulfonyl Chlorides and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Halogenated Benzenesulfonyl Chlorides
Halogenated benzenesulfonyl chlorides are a critical class of reagents in organic synthesis, serving as precursors for a wide array of sulfonamides and other derivatives with significant applications in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within the crystalline lattice of these compounds, as determined by single-crystal X-ray diffraction, governs their reactivity, stability, and ultimately, their utility. Understanding the subtle interplay of halogen bonding, hydrogen bonding, and other non-covalent interactions is paramount for rational drug design and the development of novel functional materials.
This guide will explore the crystallographic landscape of this important class of molecules, using published data on various derivatives to draw comparisons and highlight key structural trends. While a comprehensive crystallographic analysis of every conceivable derivative is beyond the scope of a single document, the principles and experimental methodologies detailed herein provide a robust framework for researchers investigating novel halogenated benzenesulfonyl chloride structures.
Experimental Protocol: A Self-Validating Approach to Crystal Structure Determination
The foundation of any crystallographic study is the quality of the experimental data. The following protocol outlines a self-validating workflow for the determination of crystal structures of benzenesulfonyl chloride derivatives, ensuring accuracy and reproducibility.
Step 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. A representative synthesis for a derivative of a halogenated benzenesulfonyl chloride is the reaction of a substituted phenol with a sulfonyl chloride. For example, the synthesis of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate involves the reaction of 4-bromo-2-chlorophenol with 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)[1].
Crystallization Protocol:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., chloroform/petroleum ether) to near saturation at an elevated temperature[1].
-
Slowly cool the solution to room temperature.
-
If no crystals form, allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Alternative methods include vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile precipitant solvent.
The choice of solvent is critical and often determined empirically. The goal is to achieve a slow, controlled precipitation that allows for the formation of well-ordered crystals suitable for X-ray diffraction.
Step 2: X-ray Data Collection
High-quality crystallographic data is essential for an accurate structure determination.
Data Collection Parameters:
-
Diffractometer: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is required.
-
X-ray Source: Common sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation[2][3]. The choice depends on the crystal size and composition.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure[3][4].
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of orientations while exposing it to the X-ray beam. Modern software automates this process to ensure high redundancy and completeness of the data.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The presence of heavy atoms like bromine can be advantageous in this step[5].
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[1].
The quality of the final refined structure is assessed by several factors, including the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible, and the goodness-of-fit (GooF), which should be close to 1.
Comparative Crystallographic Analysis
The substitution pattern on the benzenesulfonyl chloride ring dramatically influences the resulting crystal structure. By comparing the crystallographic data of different derivatives, we can elucidate key structure-property relationships.
Case Study 1: N-(2-Chlorophenyl)benzenesulfonamide
In the crystal structure of N-(2-Chlorophenyl)benzenesulfonamide, molecules form chains via hydrogen bonds, creating infinite helices. This demonstrates the powerful role of hydrogen bonding in directing the crystal packing, even in the presence of halogen atoms[2].
Case Study 2: 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate
The structure of this compound reveals that the two aromatic rings are oriented gauche to each other when viewed down the S–O bond[4]. This conformation is likely influenced by steric hindrance from the bulky trimethylphenyl group and the nitro groups.
Case Study 3: 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate
This structure showcases the importance of short halogen⋯oxygen contacts in the crystal packing, with Cl⋯O and Br⋯O distances shorter than the sum of their van der Waals radii. These interactions contribute to the formation of molecular sheets[1].
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| N-(2-Chlorophenyl)benzenesulfonamide | P21/a | Hydrogen bonds (N-H···O) | [2] |
| 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | P21/c | van der Waals forces | [4] |
| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | P212121 | Halogen bonds (Cl···O, Br···O) | [1] |
The Cambridge Structural Database: A Critical Resource
For researchers working in this field, the Cambridge Structural Database (CSD) is an indispensable tool[6]. It is the world's repository for small-molecule organic and metal-organic crystal structures. A thorough search of the CSD for related structures is a crucial first step in any new crystallographic investigation, providing a wealth of comparative data and informing experimental design[7]. Crystallographic data for newly determined structures can be deposited with the CSD to make it available to the wider scientific community[8].
Conclusion
The X-ray crystallography of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride derivatives and their analogues provides a fascinating window into the world of molecular self-assembly. The interplay of various non-covalent interactions, dictated by the substitution pattern on the aromatic ring, gives rise to a rich diversity of crystal packing motifs. A systematic approach to synthesis, crystallization, and data analysis, as outlined in this guide, is essential for elucidating these structures with confidence. By leveraging the wealth of information available in the Cambridge Structural Database and applying the principles of structural chemistry, researchers can continue to unravel the intricate beauty and functional significance of these important compounds.
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Fisher Scientific. (n.d.). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. Retrieved from [Link]
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A Comparative Guide to the Computational Modeling of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride and its alternatives. This document synthesizes technical accuracy with field-proven insights to offer a self-validating system for understanding and predicting the chemical behavior of these critical reagents.
Introduction: The Role of Substituted Arenesulfonyl Chlorides in Synthesis
Arenesulfonyl chlorides are a cornerstone in organic synthesis, particularly in the construction of sulfonamides, a privileged scaffold in medicinal chemistry. The reactivity of the sulfonyl chloride moiety is paramount to its synthetic utility, governing reaction rates, selectivity, and the compatibility of the reagent with various functional groups. The substituents on the aromatic ring play a critical role in modulating this reactivity through a combination of electronic and steric effects.
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly functionalized reagent offering a unique combination of steric hindrance and electronic modulation. The presence of three halogen atoms significantly influences the electrophilicity of the sulfur atom, and consequently, its reaction kinetics. Understanding and predicting this reactivity is crucial for its effective application in complex molecule synthesis, particularly in the late-stage functionalization of drug candidates.[1]
This guide will compare the computationally modeled reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride with two widely used alternatives: the sterically less hindered and electron-rich p-toluenesulfonyl chloride (tosyl chloride) , and the fluorescent labeling reagent dansyl chloride . This comparison will be grounded in theoretical calculations, providing a framework for rational reagent selection in drug discovery and development.
Computational Methodology: A Framework for Predicting Reactivity
To provide a robust comparison, a standardized computational workflow is essential. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and predicting kinetic parameters.[2] The following protocol outlines a validated approach for modeling the reactivity of sulfonyl chlorides.
Experimental Protocol: DFT Calculation of Reaction Energy Profiles
-
Software: Gaussian 16 suite of programs is recommended for all DFT calculations.[3]
-
Methodology:
-
Geometry Optimization: The ground state geometries of the reactants (sulfonyl chloride and a model nucleophile, e.g., methylamine), the transition state, and the products are optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[4]
-
Transition State Search: The Synchronous Transit-Guided Quasi-Newton (STQN) method (Opt=QST2 or QST3) is employed to locate the transition state structure.[5]
-
Frequency Calculation: Vibrational frequency analysis is performed on all optimized structures to confirm their nature. Reactants and products should have no imaginary frequencies, while the transition state must exhibit a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory, such as M06-2X/6-311++G(d,p), to obtain more accurate energy barriers and reaction enthalpies.
-
Solvation Effects: The influence of the solvent is incorporated using the polarizable continuum model (PCM).
-
Visualization of the Computational Workflow
Caption: A simplified representation of the S_N2 reaction pathway for the formation of a sulfonamide.
Practical Implications for Drug Development
The choice of sulfonylating agent in a drug discovery program has significant consequences.
-
High Reactivity: Reagents like dansyl chloride and 2-Bromo-4,6-dichlorobenzenesulfonyl chloride are advantageous for reactions with poorly nucleophilic amines or for achieving rapid reaction completion at low temperatures, which can be crucial for sensitive substrates.
-
Steric Hindrance: The steric bulk of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride can be exploited to achieve regioselectivity in molecules with multiple nucleophilic sites.
-
Lipophilicity: The introduction of halogen atoms from 2-Bromo-4,6-dichlorobenzenesulfonyl chloride can significantly increase the lipophilicity of the final compound, which can impact its pharmacokinetic properties.
Conclusion: A Predictive Tool for Rational Synthesis Design
This guide has provided a framework for understanding and predicting the reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride in comparison to other commonly used sulfonyl chlorides. The presented computational methodology offers a powerful, predictive tool for medicinal chemists to make informed decisions in the selection of synthetic reagents. By leveraging in silico modeling, researchers can anticipate reaction outcomes, optimize reaction conditions, and ultimately accelerate the drug discovery process. It is important to note that while computational models provide valuable insights, experimental validation remains a critical component of chemical research.
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A Comparative Guide to the Synthesis and Validation of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the selection of robust and efficient synthetic methodologies is paramount. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of multiple reactive sites, allowing for diverse chemical transformations. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important intermediate, supported by experimental data and detailed validation protocols.
Introduction to a Versatile Synthetic Intermediate
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly functionalized aromatic compound. The sulfonyl chloride moiety serves as a reactive handle for the formation of sulfonamides, a common functional group in many marketed drugs. The bromine and chlorine substituents on the aromatic ring not only influence the reactivity of the sulfonyl chloride group but also provide additional sites for modification, for instance, through cross-coupling reactions. The strategic placement of these halogens allows for the fine-tuning of the electronic and steric properties of the final molecules, a critical aspect in the design of new therapeutic agents.
This guide will focus on two principal synthetic pathways to 2-Bromo-4,6-dichlorobenzenesulfonyl chloride:
-
The Sandmeyer-type Reaction: A classical and versatile method for the conversion of an amino group on an aromatic ring into a variety of functionalities, including a sulfonyl chloride group.
-
Electrophilic Chlorosulfonation: The direct introduction of a chlorosulfonyl group onto a pre-functionalized aromatic ring.
We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, scalability, and safety considerations.
Synthetic Pathways: A Head-to-Head Comparison
The choice of a synthetic route is often a trade-off between various factors. The following table provides a comparative overview of the two primary methods for the synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.
| Parameter | Sandmeyer-type Reaction | Electrophilic Chlorosulfonation |
| Starting Material | 2-Bromo-4,6-dichloroaniline | 1-Bromo-3,5-dichlorobenzene |
| Key Reagents | Sodium nitrite, Sulfur dioxide source (e.g., SO₂, DABSO), Copper(I) chloride | Chlorosulfonic acid or Oleum/Thionyl chloride |
| Typical Yield | 70-90% (for analogous systems)[1][2] | 60-80% (for analogous systems) |
| Reaction Conditions | Diazotization: 0-5 °C; Sulfonylation: Room temperature to moderate heating | Often requires strong acids and elevated temperatures |
| Key Advantages | High regioselectivity, mild reaction conditions for the final step, wide substrate scope.[3] | Fewer synthetic steps if the starting material is readily available. |
| Key Disadvantages | Requires the synthesis of the aniline precursor; involves potentially unstable diazonium salt intermediates. | Can lead to isomeric mixtures, harsh reaction conditions, and the use of highly corrosive reagents. |
The Sandmeyer-Type Reaction: A Reliable Workhorse
The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable route to 2-Bromo-4,6-dichlorobenzenesulfonyl chloride from the corresponding aniline.[4] The overall transformation involves two key steps: the diazotization of the aniline and the subsequent copper-catalyzed conversion of the diazonium salt to the sulfonyl chloride.
Mechanistic Insights
The reaction proceeds via a radical mechanism.[4] In the first step, the primary aromatic amine, 2-Bromo-4,6-dichloroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then introduced to a solution containing a sulfur dioxide source and a catalytic amount of a copper(I) salt, such as copper(I) chloride. The copper(I) ion facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and a subsequent reaction with chloride furnishes the desired sulfonyl chloride.[5]
Caption: Mechanism of the Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride via the Sandmeyer-type Reaction
Part 1: Synthesis of 2-Bromo-4,6-dichloroaniline
-
Protection of the Amino Group: To a solution of 4,6-dichloroaniline (1 eq.) in a suitable solvent (e.g., dichloromethane), add a base (e.g., pyridine or triethylamine, 1.2 eq.). Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 eq.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Bromination: To the solution of the protected aniline, add a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid, 1.1 eq.). Stir the reaction at room temperature until the starting material is consumed.
-
Deprotection: Add an aqueous solution of a strong acid (e.g., HCl) and heat the mixture to reflux to hydrolyze the acetamide.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Part 2: Synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride
-
Diazotization: Suspend 2-Bromo-4,6-dichloroaniline (1 eq.) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water. Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Sulfonylation: In a separate flask, prepare a solution of a sulfur dioxide source. A recent, high-yielding method utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable SO₂ surrogate.[1][2] Add DABSO (0.6 eq.) and a catalytic amount of copper(II) chloride (5 mol%) to a suitable solvent like acetonitrile. To this, add the previously prepared cold diazonium salt solution dropwise.
-
Reaction Progression: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and TLC analysis.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Electrophilic Chlorosulfonation: A More Direct Approach
An alternative route to 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is the direct chlorosulfonation of 1-bromo-3,5-dichlorobenzene. This method relies on the principles of electrophilic aromatic substitution.
Mechanistic Insights
In this reaction, a strong electrophile is generated from chlorosulfonic acid or a mixture of oleum and thionyl chloride. This electrophile, often considered to be SO₂Cl⁺ or a related species, then attacks the electron-rich aromatic ring.[6] The directing effects of the existing substituents (one bromine and two chlorine atoms) guide the incoming chlorosulfonyl group primarily to the position ortho to the bromine and meta to the two chlorine atoms, which is the desired 2-position. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.[7]
Caption: Mechanism of Electrophilic Chlorosulfonation.
Experimental Protocol: Synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride via Chlorosulfonation
Part 1: Synthesis of 1-Bromo-3,5-dichlorobenzene (if not commercially available)
A potential route to 1-bromo-3,5-dichlorobenzene involves the bromination of 1,3-dichlorobenzene followed by isomerization, or a multi-step synthesis starting from a suitable aniline derivative.[8][9]
Part 2: Chlorosulfonation of 1-Bromo-3,5-dichlorobenzene
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place chlorosulfonic acid (an excess, e.g., 3-5 equivalents). Cool the flask in an ice-water bath.
-
Addition of Reactant: Slowly add 1-bromo-3,5-dichlorobenzene (1 eq.) dropwise to the cooled chlorosulfonic acid with continuous stirring. Maintain the reaction temperature between 0-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours to ensure complete reaction. Monitor the reaction by TLC or GC.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 2-Bromo-4,6-dichlorobenzenesulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
Validation of the Synthetic Product
Regardless of the synthetic route chosen, rigorous validation of the final product is essential to ensure its identity, purity, and suitability for downstream applications. A combination of analytical techniques should be employed for a comprehensive characterization.
Analytical Techniques for Validation
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the number and connectivity of protons and carbons. ¹H and ¹³C NMR are essential for confirming the structure of the target molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique for assessing the purity of the sample and identifying any impurities. It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for the analysis of volatile and thermally stable compounds. It can be used to assess purity and identify volatile impurities. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S, etc.) in the sample, providing an empirical formula that can be compared to the theoretical values. |
| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. |
Expected Spectroscopic Data for 2-Bromo-4,6-dichlorobenzenesulfonyl chloride
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group and the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of the substitution pattern.
-
MS: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will be a key feature in the mass spectrum, providing a definitive confirmation of the presence of these halogens.
Conclusion and Recommendations
Both the Sandmeyer-type reaction and electrophilic chlorosulfonation are viable methods for the synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. The Sandmeyer-type reaction, particularly with recent advancements using stable SO₂ surrogates like DABSO, offers a high-yielding and regioselective approach with milder final-step conditions, making it an attractive option, especially when the corresponding aniline is readily accessible.[1][2] While electrophilic chlorosulfonation is a more direct route, it often requires harsher conditions and may present challenges in controlling regioselectivity, potentially leading to the formation of isomeric byproducts that necessitate careful purification.
For researchers in drug discovery and development, the Sandmeyer-type reaction often provides a more controlled and predictable synthesis, which is crucial for the reliable production of high-purity intermediates. The validation of the final product using a combination of spectroscopic and chromatographic techniques is a critical and indispensable step to ensure the quality and integrity of the synthesized material.
References
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]
- Gallagher, T. (2001). Sandmeyer-type reactions. In Comprehensive Organic Synthesis II (pp. 507-525). Elsevier.
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]
- Bayer AG. (1982). Process for the preparation of 1-bromo-3,5-dichlorobenzene (European Patent No. EP0046859A1).
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
Seikel, M. K. (1944). 2,6-Dichloroaniline and 2,6-Dibromoaniline. Organic Syntheses, 24, 47. [Link]
-
Baxendale, I. R., Ley, S. V., Smith, C. D., & Tranmer, G. K. (2006). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 4(15), 2894–2901. [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.8: General Mechanism for Electrophilic Substitution Reactions of Benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). BENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
ChemBK. (2024). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from [Link]
- Sumitomo Chemical Company, Limited. (1982). Process for producing 1-bromo-3,5-dichlorobenzene (U.S. Patent No. 4,347,390). U.S.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride
As researchers and drug development professionals, our work with highly reactive reagents is fundamental to innovation. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a key building block in organic synthesis, valued for its ability to introduce the bromo-dichlorobenzenesulfonyl moiety. However, its utility is matched by its hazardous nature. The sulfonyl chloride functional group is highly reactive, particularly towards nucleophiles like water, and the halogenated aromatic core necessitates specific disposal considerations.
This guide moves beyond mere procedural lists to provide a framework for understanding and safely managing the lifecycle of this compound in your laboratory, from initial handling to final disposal. Adherence to these protocols is not just a matter of regulatory compliance but a cornerstone of a robust safety culture.
Part 1: Hazard Profile & Immediate Safety Imperatives
Understanding the inherent risks of a chemical is the first step in mitigating them. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a corrosive solid that is highly sensitive to moisture.[1][2][3] Its primary hazards stem from the electrophilicity of the sulfonyl chloride group, which can lead to vigorous reactions and the release of corrosive byproducts.
Table 1: Hazard Identification for 2-Bromo-4,6-dichlorobenzenesulfonyl chloride
| Hazard Class | Description & Causality | Primary Reference |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B.[4][5] The compound reacts readily with moisture on the skin, hydrolyzing to form 2-bromo-4,6-dichlorobenzenesulfonic acid and hydrochloric acid (HCl), causing severe chemical burns. | [5] |
| Serious Eye Damage | Category 1.[4][5] Direct contact with the eyes will cause severe, potentially irreversible damage due to the immediate formation of acids upon contact with the moisture in the eye. | [1][4] |
| Reactivity with Water | Reacts with moisture, potentially violently, to release corrosive acidic gases (HCl) and the corresponding sulfonic acid.[1][6] This reactivity is the primary driver for specific handling and disposal protocols. | [1] |
| Incompatible Materials | Strong bases and strong oxidizing agents.[1] Bases will catalyze a rapid, exothermic decomposition, while strong oxidizers can also lead to uncontrolled reactions. | [1] |
| Hazardous Decomposition | Thermal decomposition can release toxic and irritating gases, including sulfur oxides, hydrogen chloride, and other halogenated compounds.[1] |[1] |
Essential Personal Protective Equipment (PPE) & Engineering Controls
Given the severe corrosive potential, a stringent PPE protocol is non-negotiable.
-
Engineering Controls : All handling of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride, including weighing and the entire disposal procedure, must be conducted within a certified chemical fume hood to contain dust and any vapors or gases released.[4][5] Ensure an eyewash station and safety shower are immediately accessible.[4]
-
Eye and Face Protection : Wear chemical safety goggles in conjunction with a full-face shield. The face shield is critical to protect against splashes during the neutralization process.
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7]
-
Body Protection : A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.
Part 2: Emergency Protocol: Spill Management
An immediate and correct response to a spill is critical to prevent injury and environmental contamination. The cardinal rule is to avoid using water on the uncontained material, as this will exacerbate the hazard by generating acids.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated (fume hood).
-
Don PPE : Wear the full PPE ensemble described in Part 1.
-
Contain the Spill : Cover the spill with a dry, inert absorbent material such as dry sand, soda ash (sodium carbonate), or dry lime (calcium oxide).[8] Do not use combustible materials like paper towels at this stage.
-
Neutralize : The alkaline nature of soda ash or lime will help to neutralize the acidic components as they form from ambient moisture.
-
Collect : Carefully sweep the mixture into a clearly labeled, dry, sealable container for hazardous waste disposal.[4][9] Use non-sparking tools if a flammable solvent is present.
-
Decontaminate : Wipe the spill area with a damp cloth (if appropriate for the surface), followed by a dry one. All cleaning materials are considered hazardous waste.
-
Dispose : The collected spill material and all contaminated cleaning supplies must be disposed of as hazardous solid waste.
Part 3: The Core Directive: Deactivation and Disposal Workflow
The primary objective for the safe disposal of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is the controlled deactivation of the reactive sulfonyl chloride group. This is achieved through a carefully managed hydrolysis reaction.
Disposal Decision Workflow
The following diagram outlines the logical flow for handling and disposing of this reagent.
Caption: Decision workflow for handling and disposal.
Principle of Deactivation: Controlled Hydrolysis
The sulfonyl chloride moiety (R-SO₂Cl) reacts with water to yield the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl). While this is the desired transformation, the reaction can be highly exothermic. By performing the hydrolysis under controlled, basic conditions, we can manage the reaction rate and simultaneously neutralize the acidic products as they form, rendering the final solution much safer to handle.
Detailed Experimental Protocol: Neutralization of Waste Material
This protocol is for the deactivation of small quantities (<10g) of residual or unused 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. Scale up this procedure with extreme caution.
Materials:
-
Beaker or flask of appropriate size (at least 10x the volume of the base solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriate hazardous waste container labeled "Aqueous Halogenated Organic Waste"[10][11]
Procedure:
-
Prepare Base Solution : In a chemical fume hood, prepare a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Place the solution in the beaker/flask with a stir bar and cool it to 0-5 °C in an ice bath. Causality: Using a cooled, dilute basic solution helps to absorb the heat generated during the exothermic hydrolysis and immediately neutralizes the acidic byproducts (HCl and the sulfonic acid), preventing the release of corrosive vapors.
-
Initiate Stirring : Begin stirring the basic solution at a moderate speed to create a vortex.
-
Slow Addition : Very slowly, add the solid 2-Bromo-4,6-dichlorobenzenesulfonyl chloride in small portions to the stirring, cooled basic solution. Causality: Portion-wise addition is the most critical step for controlling the reaction rate and preventing a dangerous thermal runaway.
-
Observe and Control : Observe the reaction. If excessive fuming or a rapid temperature increase occurs, stop the addition immediately until the reaction subsides.
-
Complete Reaction : Once the addition is complete, allow the mixture to stir in the ice bath for at least 1 hour, then remove the ice bath and let it stir at room temperature for another 1-2 hours. Causality: This ensures the hydrolysis reaction goes to completion and all reactive material is consumed.
-
Verify Neutralization : Check the pH of the solution. It should be neutral or slightly basic (pH 7-10). If it is still acidic, add more base solution dropwise until the desired pH is reached.
-
Final Disposal : Transfer the resulting aqueous solution to the designated "Aqueous Halogenated Organic Waste" container.[12][13]
Waste Segregation and Final Disposal
Proper segregation is crucial for safety and cost-effective disposal.
-
Primary Waste Stream : The neutralized aqueous solution contains sodium 2-bromo-4,6-dichlorobenzenesulfonate and sodium chloride. As it contains a halogenated organic compound, it must be disposed of in a container specifically designated for halogenated organic waste .[10][11]
-
Secondary Waste : All contaminated materials, including gloves, weigh boats, spatulas, and absorbent pads from any cleanup, must be collected in a sealed bag and placed in a solid hazardous waste container.
-
Regulatory Compliance : As the generator of the waste, you are responsible for it from "cradle to grave".[14] Ensure all waste containers are properly sealed, clearly labeled with their full chemical contents, and disposed of through your institution's certified hazardous waste management program.[12]
Part 4: Summary of Best Practices
Table 2: Disposal Protocol - Do's and Don'ts
| Do | Don't |
|---|---|
| ALWAYS work in a chemical fume hood. | NEVER work on an open bench. |
| ALWAYS wear full PPE, including a face shield. | NEVER handle without proper eye protection. |
| ALWAYS add the sulfonyl chloride slowly to a cooled, basic solution. | NEVER add water or base to the bulk sulfonyl chloride. |
| ALWAYS segregate the final neutralized solution as halogenated waste. | NEVER mix with non-halogenated or other waste streams.[12][13] |
| ALWAYS consult the Safety Data Sheet (SDS) before starting work.[15] | NEVER assume a disposal procedure without verification. |
By integrating these scientifically grounded procedures into your laboratory workflow, you ensure the safe and responsible management of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride, protecting yourself, your colleagues, and the environment.
References
-
Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Control and Prevention. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
